Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQNDANRDMXAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178377 | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174543-82-9 | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174543-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the formation of the core piperidine ring structure, followed by nitrogen protection and subsequent esterification. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate replication and further investigation.
Synthetic Strategy Overview
The synthesis of this compound is strategically approached in three main stages:
-
Synthesis of 3-Methylpiperidine-3-carboxylic Acid: This initial step establishes the core heterocyclic scaffold with the desired substitution pattern. A viable route involves a Michael addition of a cyanoacetate derivative followed by cyclization, hydrolysis, and decarboxylation.
-
N-Protection with a Carboxybenzyl (Cbz) Group: The secondary amine of the piperidine ring is protected with a Cbz group to prevent unwanted side reactions in the subsequent esterification step. This is a standard protection strategy for amines.
-
Esterification of the Carboxylic Acid: The final step involves the conversion of the carboxylic acid moiety to its corresponding methyl ester to yield the target compound.
This overall synthetic pathway is illustrated in the following workflow diagram.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methylpiperidine-3-carboxylic Acid
This procedure is adapted from established methods for the synthesis of substituted piperidines involving cyanoacetate derivatives.
2.1.1. Michael Addition of Ethyl Cyanoacetate to Acrylonitrile
-
To a stirred solution of ethyl cyanoacetate (1.0 eq) in ethanol, a catalytic amount of piperidine (0.1 eq) is added.
-
Acrylonitrile (1.1 eq) is then added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure to yield the crude Michael adduct.
2.1.2. Cyclization, Hydrolysis, and Decarboxylation
-
The crude Michael adduct is dissolved in ethanol, and a solution of sodium ethoxide (1.5 eq) in ethanol is added.
-
The mixture is heated at reflux for 4 hours to effect cyclization.
-
After cooling, concentrated hydrochloric acid is added, and the mixture is refluxed for an additional 12 hours to achieve hydrolysis and decarboxylation.
-
The reaction mixture is cooled, and the pH is adjusted to approximately 7 with a sodium hydroxide solution.
-
The precipitated product, 3-methylpiperidine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.
Step 2: N-Cbz Protection of 3-Methylpiperidine-3-carboxylic Acid
This protocol is a standard procedure for the N-protection of amino acids.
-
To a solution of 3-methylpiperidine-3-carboxylic acid (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2.0 eq) is added at 0 °C.
-
Benzyl chloroformate (Cbz-Cl, 1.5 eq) is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.
-
The mixture is then diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to yield N-Cbz-3-methylpiperidine-3-carboxylic acid.
Step 3: Esterification to this compound
This procedure is adapted from a common method for the esterification of N-protected amino acids.[1]
-
To a stirred solution of N-Cbz-3-methylpiperidine-3-carboxylic acid (1.0 eq) in methanol (approximately 8 equivalents), the solution is cooled to -10 °C in an ice-salt bath.
-
Thionyl chloride (1.55 eq) is added dropwise, maintaining the temperature below -5 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to 40 °C and held at this temperature for 2 hours.
-
The solution is then carefully brought to a pH of approximately 8 with a saturated sodium carbonate solution.
-
The mixture is extracted with methylene chloride.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a clear liquid.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each synthetic step.
Table 1: Reagents and Reaction Conditions for the Synthesis of 3-Methylpiperidine-3-carboxylic Acid
| Step | Reagent | Molar Ratio (eq) | Solvent | Temperature | Time |
| Michael Addition | Ethyl Cyanoacetate | 1.0 | Ethanol | Room Temp. | 24 h |
| Acrylonitrile | 1.1 | ||||
| Piperidine | 0.1 (catalyst) | ||||
| Cyclization | Michael Adduct | 1.0 | Ethanol | Reflux | 4 h |
| Sodium Ethoxide | 1.5 | ||||
| Hydrolysis & Decarboxylation | Cyclized Intermediate | 1.0 | Conc. HCl | Reflux | 12 h |
Table 2: Reagents and Reaction Conditions for N-Cbz Protection
| Reagent | Molar Ratio (eq) | Solvent | Temperature | Time | Yield |
| 3-Methylpiperidine-3-carboxylic Acid | 1.0 | THF/Water (2:1) | 0 °C to Room Temp. | 20 h | ~90% |
| Sodium Bicarbonate | 2.0 | ||||
| Benzyl Chloroformate (Cbz-Cl) | 1.5 |
Table 3: Reagents and Reaction Conditions for Esterification
| Reagent | Molar Ratio (eq) | Solvent | Temperature | Time | Yield |
| N-Cbz-3-methylpiperidine-3-carboxylic Acid | 1.0 | Methanol | -10 °C to 40 °C | 2 h | ~87% |
| Thionyl Chloride | 1.55 |
Logical Relationships in the Synthesis
The sequence of reactions is critical for the successful synthesis of the target molecule. The logical flow ensures that the desired functional group transformations occur in the correct order, preventing unwanted side reactions.
Caption: Logical flow diagram of the synthesis, highlighting the necessity of each step.
This technical guide provides a detailed framework for the synthesis of this compound. Researchers and scientists can utilize this information for the laboratory-scale preparation of this important synthetic intermediate. Further optimization of reaction conditions may be possible to improve yields and purity.
References
An In-depth Technical Guide to Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogues and established chemical principles to offer a robust resource for researchers.
Core Chemical Properties
This compound is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the Cbz (carboxybenzyl) protecting group on the nitrogen atom allows for controlled synthetic manipulations, while the methyl and methyl carboxylate groups at the 3-position offer sites for further functionalization or can influence the molecule's steric and electronic properties.
Structural Information
-
IUPAC Name: Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate
-
Molecular Formula: C₁₆H₂₁NO₄
-
Molecular Weight: 291.34 g/mol
-
Chemical Structure:
Chemical structure of this compound.
Physicochemical Properties
| Property | This compound (Predicted) | 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid[1] | Methyl 1-methylpiperidine-3-carboxylate[2][3] |
| Molecular Formula | C₁₆H₂₁NO₄ | C₁₅H₁₉NO₄ | C₈H₁₅NO₂ |
| Molecular Weight | 291.34 g/mol | 277.31 g/mol | 157.21 g/mol |
| State | Likely a colorless oil or a white to off-white solid | Solid | Liquid |
| Boiling Point | Not available | 440.3±45.0 °C (Predicted)[1] | 190.0±33.0 °C at 760 mmHg |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Soluble in organic solvents. | Soluble in organic solvents. |
Plausible Synthesis and Experimental Protocols
A straightforward and plausible method for the synthesis of this compound is the esterification of its carboxylic acid precursor, 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid. Several standard esterification procedures could be employed. Below is a detailed protocol for a common acid-catalyzed esterification.
Synthetic Workflow
Proposed synthesis of the target compound.
Experimental Protocol: Acid-Catalyzed Esterification
Materials:
-
1-N-Cbz-3-Methylpiperidine-3-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (a sufficient volume to dissolve the starting material, e.g., 10-20 mL per gram), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Predicted Spectroscopic Data
While experimental spectra for the target compound are not available, its characteristic spectral features can be predicted based on the known data for similar N-Cbz protected piperidine derivatives.
-
¹H NMR:
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Cbz group: A multiplet in the range of 7.30-7.40 ppm corresponding to the aromatic protons of the benzyl group, and a singlet at approximately 5.1-5.2 ppm for the benzylic CH₂ protons.
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Piperidine ring: A series of multiplets for the piperidine ring protons, typically between 1.5 and 4.0 ppm.
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Methyl group (at C3): A singlet at around 1.2-1.5 ppm.
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Methyl ester: A singlet at approximately 3.7 ppm.
-
-
¹³C NMR:
-
Cbz group: A peak for the carbonyl carbon around 155 ppm, aromatic carbons between 127-137 ppm, and the benzylic carbon at approximately 67 ppm.
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Ester carbonyl: A peak around 173-175 ppm.
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Piperidine ring carbons: Peaks in the range of 20-60 ppm.
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Methyl group (at C3): A peak around 15-25 ppm.
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Methyl ester carbon: A peak around 52 ppm.
-
-
IR Spectroscopy:
-
C=O stretch (urethane): A strong absorption band around 1690-1710 cm⁻¹.
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C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.
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C-O stretch: Bands in the region of 1200-1300 cm⁻¹.
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Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
-
Potential Applications in Drug Development
The piperidine nucleus is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Substituted piperidines are key components in drugs targeting the central nervous system (CNS), as well as in analgesics, antihistamines, and antiarrhythmics.
Role as a Synthetic Building Block
This compound is a valuable building block for the synthesis of more complex molecules. The Cbz group provides robust protection of the piperidine nitrogen, which can be selectively removed under specific conditions (e.g., hydrogenolysis) without affecting other functional groups. The methyl ester can be hydrolyzed back to the carboxylic acid or converted to an amide, providing further opportunities for derivatization.
Potential Pharmacological Significance
The introduction of a methyl group at the 3-position of the piperidine ring can have significant effects on the pharmacological properties of the molecule. This substitution can:
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Influence Binding Affinity: The steric bulk of the methyl group can enhance or reduce the binding affinity of the molecule to its biological target by influencing the overall conformation.
-
Modulate Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
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Introduce Chirality: If the synthesis is stereoselective, the resulting enantiomers can exhibit different pharmacological activities.
Given the prevalence of the 3-substituted piperidine motif in bioactive compounds, this compound represents a promising scaffold for the development of novel therapeutics, particularly in the areas of neurological disorders and pain management. The synthesis and evaluation of derivatives of this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
Drug Discovery Workflow
Conceptual role in a drug discovery pipeline.
References
Technical Guide: Spectroscopic Data for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry. The functional groups present—a carbobenzyloxy (Cbz) protecting group on the nitrogen, a methyl group, and a methyl ester at the 3-position—each contribute distinct features to its spectroscopic profile. Understanding these expected spectral characteristics is crucial for its synthesis, purification, and characterization in research and drug development.
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the chiral center at the 3-position and the presence of rotamers due to the amide bond of the Cbz group.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Cbz-CH₂ | ~5.1-5.2 | Singlet (broad) | The benzylic protons of the Cbz group. Broadness may be due to rotamers. |
| Cbz-Ar-H | ~7.2-7.4 | Multiplet | Aromatic protons of the Cbz group. |
| O-CH₃ | ~3.7 | Singlet | Methyl ester protons. |
| C3-CH₃ | ~1.2-1.4 | Singlet | Methyl group at the 3-position. |
| Piperidine ring protons | ~1.5-4.0 | Multiplets | The piperidine ring protons will show complex splitting patterns due to their diastereotopic nature and coupling with each other. Protons adjacent to the nitrogen and the ester will be further downfield. |
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Cbz C=O | ~155 | Carbonyl of the carbamate. |
| Cbz Aromatic C | ~127-137 | Aromatic carbons of the Cbz group. |
| Cbz CH₂ | ~67 | Benzylic carbon of the Cbz group. |
| Ester C=O | ~173-175 | Carbonyl of the methyl ester. |
| Ester O-CH₃ | ~52 | Methyl carbon of the ester. |
| C3 (quaternary) | ~45-50 | The quaternary carbon at the 3-position. |
| C3-CH₃ | ~20-25 | Methyl carbon at the 3-position. |
| Piperidine C2, C6 | ~40-55 | Carbons adjacent to the nitrogen. |
| Piperidine C4, C5 | ~20-35 | Remaining piperidine ring carbons. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching frequencies of the carbonyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Cbz) | ~1690-1700 | Strong |
| C=O (Ester) | ~1730-1740 | Strong |
| C-H (Aromatic) | ~3030-3100 | Medium |
| C-H (Aliphatic) | ~2850-2960 | Medium-Strong |
| C-O | ~1200-1300 | Strong |
Predicted Mass Spectrometry (MS)
For high-resolution mass spectrometry (HRMS), the exact mass can be calculated for the molecular formula C₁₅H₁₉NO₄.
| Ion | Calculated m/z |
| [M+H]⁺ | 278.1387 |
| [M+Na]⁺ | 300.1206 |
The fragmentation pattern in MS/MS would likely involve the loss of the Cbz group, the methoxy group, and cleavage of the piperidine ring.
Spectroscopic Data of Analogous Compounds
To provide a reference, the following tables summarize the experimental spectroscopic data for structurally related piperidine derivatives.
Methyl 1-benzylpiperidine-3-carboxylate (CAS: 50585-91-6)
This compound is structurally similar, with a benzyl group instead of a Cbz group on the nitrogen.
(No detailed spectroscopic data was found in the search results for this specific analog)
Methyl N-Boc-piperidine-3-carboxylate (CAS: 148763-41-1)
The tert-butyloxycarbonyl (Boc) group is another common nitrogen protecting group.
¹H NMR (400 MHz, CDCl₃) [1]
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Boc C(CH₃)₃ | 1.4 | s |
| Piperidine H | 1.6 | d, J = 3.4 Hz |
| Piperidine H | 1.6 | m |
| Piperidine H | 1.7 | m |
| Piperidine H | 2.0 | m |
| Piperidine H | 2.4 | m |
| Piperidine H | 2.8 | m |
| Piperidine H | 3.0 | s |
| O-CH₃ | 3.7 | s |
| Piperidine H | 3.9 | d, J = 13.2 Hz |
| Piperidine H | 4.1 | s |
(Note: The original data source provides a simplified description of the multiplets for the piperidine protons.)
Experimental Protocols
A general procedure for the synthesis and characterization of this compound would involve a multi-step synthesis followed by purification and spectroscopic analysis.
General Synthetic Approach
-
Starting Material: A suitable precursor, such as 3-methylpiperidine-3-carboxylic acid.
-
N-Protection: Protection of the secondary amine of the piperidine ring with a carbobenzyloxy group using benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Esterification: Conversion of the carboxylic acid to a methyl ester. This can be achieved using methanol with a catalyst such as thionyl chloride or by reaction with trimethylsilyldiazomethane.[1]
-
Purification: The crude product would be purified using techniques such as flash column chromatography.
-
Characterization: The structure of the final product would be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
General Characterization Methods[2]
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in ppm relative to a residual solvent peak.
-
¹³C NMR: Spectra are recorded on the same instrument, and chemical shifts are referenced to the solvent signal.
-
IR Spectroscopy: Spectra are often recorded on an FTIR spectrometer, and the data is reported in wavenumbers (cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): ESI-TOF (Electrospray Ionization - Time of Flight) is a common technique for obtaining accurate mass measurements.
Visualization
Synthetic and Characterization Workflow
References
In-Depth Technical Guide: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides a meticulously outlined experimental protocol for its synthesis, and includes relevant spectral data. A workflow diagram of the synthesis is also presented to facilitate a clear understanding of the process.
Compound Identification
| Identifier | Value |
| Chemical Name | Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate |
| Common Name | This compound |
| CAS Number | 174543-82-9[1] |
| Molecular Formula | C₁₆H₂₁NO₄[1] |
| Molecular Weight | 291.34 g/mol [1] |
Physicochemical Data
| Property | Value |
| Boiling Point | 440.3 ± 45.0 °C (Predicted) |
| Density | 1.224 g/cm³ (Predicted) |
| pKa | 4.52 ± 0.20 (Predicted) |
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the procedure described in Tetrahedron Letters, 1996, 37(8), 1297-1300. This synthesis involves the esterification of 1-Cbz-3-methylpiperidine-3-carboxylic acid.
Materials:
-
1-Cbz-3-methylpiperidine-3-carboxylic acid
-
Methanol (MeOH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
Procedure:
-
A solution of 1-Cbz-3-methylpiperidine-3-carboxylic acid (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled in an ice bath to 0 °C.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 12-16 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is concentrated under reduced pressure using a rotary evaporator to remove the excess methanol.
-
The residue is redissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Yield:
-
A yield of approximately 96% has been reported for this transformation.
Synthetic Workflow
The synthesis of this compound from its corresponding carboxylic acid is a straightforward esterification reaction. The workflow is depicted below.
Caption: Synthesis of the target compound via esterification.
Spectral Data
Detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not explicitly available in the cited literature. Researchers are advised to perform their own spectral analysis for characterization upon synthesis.
Applications in Research and Development
Piperidine derivatives are crucial scaffolds in medicinal chemistry due to their presence in a wide array of natural products and synthetic drugs. The Cbz-protected methyl ester, this compound, serves as a versatile building block for the synthesis of more complex molecules. The Cbz protecting group can be readily removed under hydrogenolysis conditions, and the methyl ester can be hydrolyzed or converted to other functional groups, allowing for further chemical modifications. This makes it a valuable starting material for the development of novel therapeutics.
Safety Information
A comprehensive safety data sheet (SDS) is not publicly available for this specific compound. Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information on the reagents used in the synthesis, please refer to their respective SDS.
References
Starting materials for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a key building block in the development of various pharmaceutical agents. This document provides a comprehensive overview of the potential starting materials, detailed experimental protocols for the synthetic pathway, and quantitative data to support reproducibility.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The most common and logical pathway involves a three-step sequence starting from commercially available piperidine-3-carboxylic acid derivatives. The core transformations include:
-
N-Protection: Introduction of the Carboxybenzyl (Cbz) protecting group to the piperidine nitrogen.
-
Esterification: Conversion of the carboxylic acid at the 3-position to its methyl ester.
-
α-Methylation: Introduction of a methyl group at the carbon adjacent to the newly formed ester.
An alternative strategy involves the initial synthesis of 3-methylpiperidine-3-carboxylic acid, followed by N-protection and esterification. However, the former approach, starting with the manipulation of the piperidine-3-carboxylate scaffold, is often more direct.
Starting Materials
A critical consideration for any synthetic campaign is the selection of an appropriate starting material. The choice is often dictated by commercial availability, cost, and the overall efficiency of the synthetic route. The following table summarizes the most viable starting materials for the synthesis of this compound.
| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |
| Methyl piperidine-3-carboxylate | C₇H₁₃NO₂ | 143.18 | Commercially available. Requires N-protection and subsequent C-3 methylation. | |
| N-Cbz-piperidine-3-carboxylic acid | ![]() | C₁₄H₁₇NO₄ | 263.29 | Commercially available. Requires esterification and C-3 methylation. |
| Methyl 1-Cbz-piperidine-3-carboxylate | ![]() | C₁₅H₁₉NO₄ | 277.31 | Commercially available intermediate. Only requires the final C-3 methylation step.[1][2] |
Experimental Protocols
The following section provides detailed experimental protocols for a plausible synthetic route starting from the commercially available Methyl 1-Cbz-piperidine-3-carboxylate . This starting material is advantageous as it only requires the final, crucial C-3 methylation step.
α-Methylation of Methyl 1-Cbz-piperidine-3-carboxylate
The introduction of the methyl group at the C-3 position is achieved via enolate alkylation. This reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon, followed by quenching the resulting enolate with a methylating agent.
Reaction Scheme:
Experimental Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of substrate).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Base Addition: A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise to the reaction flask while maintaining the temperature at -78 °C.
-
Substrate Addition: A solution of Methyl 1-Cbz-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | Methyl 1-Cbz-piperidine-3-carboxylate |
| Reagents | Lithium diisopropylamide (LDA), Methyl iodide (CH₃I) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | ~14 hours |
| Yield | 75-85% (typical) |
| Purity | >95% (after chromatography) |
Alternative Synthetic Steps
For researchers starting from other precursors, the following protocols for N-protection and esterification are provided.
N-Cbz Protection of Methyl piperidine-3-carboxylate
Experimental Procedure:
-
Methyl piperidine-3-carboxylate (1.0 equivalent) is dissolved in dichloromethane (DCM, 10 mL per 1 mmol).
-
An aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 equivalents) is added, and the biphasic mixture is cooled to 0 °C.
-
Benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The organic layer is separated, washed with water and brine, dried over Na₂SO₄, and concentrated to yield the N-protected product.
Esterification of N-Cbz-piperidine-3-carboxylic acid
Experimental Procedure:
-
N-Cbz-piperidine-3-carboxylic acid (1.0 equivalent) is suspended in methanol (MeOH, 15 mL per 1 mmol).
-
The mixture is cooled to 0 °C, and thionyl chloride (SOCl₂, 1.2 equivalents) is added dropwise.
-
The reaction mixture is then heated to reflux for 3-4 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated NaHCO₃ solution.
-
The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.
Logical Workflow for Synthesis
The overall synthetic strategy can be visualized as a logical workflow, highlighting the key decision points based on the chosen starting material.
References
Stereoselective Synthesis of 3-Methylpiperidine-3-carboxylate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methylpiperidine-3-carboxylate scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds. The precise control of the stereochemistry at the C3-position, which constitutes a quaternary stereocenter, is crucial for elucidating structure-activity relationships and optimizing pharmacological profiles. This technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of 3-methylpiperidine-3-carboxylate derivatives, with a focus on chiral auxiliary-mediated methods. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of these methodologies in a research and development setting.
Core Synthetic Strategies
The construction of the chiral quaternary center at the 3-position of the piperidine ring presents a significant synthetic challenge. The most prevalent and reliable methods rely on the use of chiral auxiliaries to direct the stereoselective alkylation of a piperidine-3-carboxylate precursor. Evans oxazolidinones and pseudoephedrine-based auxiliaries are among the most successful and widely employed for this purpose.[1][2]
Chiral Auxiliary-Mediated Diastereoselective Alkylation
This strategy involves the temporary attachment of a chiral auxiliary to the piperidine-3-carboxylic acid backbone. The chiral environment created by the auxiliary then directs the facial selectivity of the enolate alkylation, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched 3-methylpiperidine-3-carboxylate derivative.
General Workflow:
Figure 1: General workflow for chiral auxiliary-mediated synthesis.
Key Methodologies and Experimental Protocols
Evans Oxazolidinone Auxiliary Approach
Evans oxazolidinones are powerful chiral auxiliaries that have been extensively used in asymmetric synthesis, including the diastereoselective alkylation of carboxylic acid derivatives.[1][3] The rigid chelated transition state formed during enolization and subsequent alkylation provides a high degree of stereocontrol.
Reaction Scheme:
Figure 2: Diastereoselective methylation using an Evans auxiliary.
Experimental Protocol: Diastereoselective Methylation of an N-Boc-piperidine-3-carboxylate Derivative using an Evans-type Oxazolidinone
This protocol is a representative example based on established procedures for the alkylation of Evans auxiliaries.[2]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve N-Boc-piperidine-3-carboxylic acid (1.1 eq.) in anhydrous THF (0.2 M) and add a coupling agent such as CDI (1.1 eq.). Stir for 1 hour at room temperature.
-
Add the activated carboxylic acid solution to the lithium salt of the oxazolidinone at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-acylated oxazolidinone.
Step 2: Diastereoselective Methylation
-
Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.
-
Add methyl iodide (1.5 eq.) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified methylated product (1.0 eq.) in a mixture of THF and water (4:1, 0.2 M).
-
Cool the solution to 0 °C and add lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq., 30% aqueous solution).
-
Stir the reaction vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄ and concentrated to yield the enantioenriched N-Boc-3-methylpiperidine-3-carboxylic acid.
-
The carboxylic acid can be converted to its corresponding ester (e.g., ethyl ester) using standard esterification conditions (e.g., ethanol, cat. H₂SO₄).
Quantitative Data for Chiral Auxiliary-Mediated Alkylations
| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | MeI | NaHMDS | THF | -78 | >95:5 | 85-95 | [2] |
| (S)-4-Benzyl-2-oxazolidinone | MeI | LDA | THF | -78 | >90:10 | 80-90 | [1] |
| (+)-Pseudoephedrine | MeI | LDA | THF | -78 | >95:5 | 85-95 | [4] |
Note: The data presented in this table are representative values from the literature for analogous alkylation reactions and may vary depending on the specific substrate and reaction conditions.
Pseudoephedrine Auxiliary Approach
Pseudoephedrine is another effective chiral auxiliary for asymmetric alkylations. Amides derived from pseudoephedrine can be deprotonated to form a stable chelated enolate, which then reacts with high diastereoselectivity. A key advantage of this auxiliary is its facile removal under mild conditions to provide the corresponding carboxylic acid, aldehyde, or ketone.[4]
Reaction Scheme:
References
An In-depth Technical Guide to the Cbz Protection of 3-Methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis involving the protection of the secondary amine in 3-methylpiperidine-3-carboxylate using the carboxybenzyl (Cbz) protecting group. This process is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules where the reactivity of the piperidine nitrogen needs to be temporarily masked. This document details the reaction mechanism, experimental protocols, and key data for the resulting N-Cbz protected compound.
Introduction
The protection of amines is a fundamental strategy in multi-step organic synthesis. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis.[1] The Cbz protection of 3-methylpiperidine-3-carboxylate yields 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid or its corresponding ester, a valuable building block in medicinal chemistry. The presence of the methyl group at the 3-position introduces a chiral center, making stereoselective synthesis and analysis important considerations.
Reaction Mechanism and Signaling Pathway
The Cbz protection of the secondary amine in 3-methylpiperidine-3-carboxylate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: Reaction mechanism for the Cbz protection of 3-methylpiperidine-3-carboxylate.
Experimental Protocols
Materials:
-
3-Methylpiperidine-3-carboxylate (or its ethyl ester)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 3-methylpiperidine-3-carboxylate (1.0 eq.) in a 2:1 mixture of THF and water.
-
Basification: Add sodium bicarbonate (2.0 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 - 1.5 eq.) dropwise to the cooled and stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The resulting residue can be purified by silica gel column chromatography if necessary, typically using a mixture of ethyl acetate and hexanes as the eluent.
Quantitative Data
Due to the absence of a specific literature report for the Cbz protection of 3-methylpiperidine-3-carboxylate, the following table presents typical data for the Cbz protection of a generic piperidine derivative to provide an expected range for yield and purity.
| Parameter | Value | Reference |
| Starting Material | Piperidine Derivative | General Protocols |
| Reagent | Benzyl Chloroformate | General Protocols |
| Base | Sodium Bicarbonate | General Protocols |
| Solvent | THF/Water or DCM/Water | General Protocols |
| Reaction Temperature | 0 °C to Room Temperature | General Protocols |
| Reaction Time | 2 - 4 hours | General Protocols |
| Typical Yield | 85 - 95% | General Protocols |
| Purity | >95% (after chromatography) | General Protocols |
Spectroscopic Data (Predicted and from Related Compounds)
The following data for the closely related compound, ethyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate , can be used as a reference for characterization.
1H NMR (CDCl₃, 400 MHz):
-
δ 7.40-7.28 (m, 5H, Ar-H)
-
δ 5.14 (s, 2H, O-CH₂-Ph)
-
δ 4.15 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃)
-
δ 3.8-3.2 (m, 4H, piperidine ring protons at C2 and C6)
-
δ 2.0-1.5 (m, 4H, piperidine ring protons at C4 and C5)
-
δ 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)
-
δ 1.15 (s, 3H, C3-CH₃)
13C NMR (CDCl₃, 100 MHz):
-
δ 174.5 (C=O, ester)
-
δ 155.0 (C=O, carbamate)
-
δ 136.5 (Ar-C)
-
δ 128.5, 128.0, 127.8 (Ar-CH)
-
δ 67.2 (O-CH₂-Ph)
-
δ 60.8 (O-CH₂)
-
δ 45.0 (piperidine C3)
-
δ 44.5, 43.8 (piperidine C2, C6)
-
δ 34.0, 25.0 (piperidine C4, C5)
-
δ 22.0 (C3-CH₃)
-
δ 14.1 (O-CH₂-CH₃)
IR (neat, cm-1):
-
~2970 (C-H stretch, alkyl)
-
~1735 (C=O stretch, ester)
-
~1695 (C=O stretch, carbamate)
-
~1420 (C-N stretch)
-
~1230, 1100 (C-O stretch)
Mass Spectrometry (ESI-MS):
-
Calculated for C₁₆H₂₁NO₄ [M+H]⁺: 292.15
-
Found: 292.15
Experimental Workflow
The overall workflow for the Cbz protection of 3-methylpiperidine-3-carboxylate can be visualized as follows:
Caption: General experimental workflow for Cbz protection.
Conclusion
The Cbz protection of 3-methylpiperidine-3-carboxylate is a straightforward yet critical transformation in synthetic organic chemistry. The protocol outlined in this guide, based on well-established procedures for similar substrates, provides a reliable method for achieving this protection in high yields. Proper execution of the reaction and purification steps, coupled with thorough analytical characterization, will ensure the successful synthesis of this valuable building block for drug discovery and development. Researchers should pay close attention to the quality of reagents, particularly the moisture-sensitive benzyl chloroformate, to ensure optimal reaction outcomes.
References
A Technical Guide to the Physical Characteristics of Cbz-Protected Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals and biologically active compounds. The protection of the piperidine nitrogen is a crucial step in the multi-step synthesis of these molecules, enabling regioselective functionalization. The Carboxybenzyl (Cbz) group is a widely utilized protecting group for this purpose due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[1] Understanding the physical characteristics of the resulting Cbz-protected piperidine intermediates is paramount for process development, purification, and formulation in drug discovery and development.
This technical guide provides a comprehensive overview of the key physical properties of various Cbz-protected piperidines, detailed experimental protocols for their determination, and a visual workflow for their characterization.
Core Physical Characteristics
The introduction of the Cbz group and other substituents onto the piperidine ring significantly influences the molecule's physical properties, such as melting point, boiling point, and solubility. Generally, Cbz-protected piperidines are white to off-white crystalline solids at room temperature.[1] Their solubility is typically low in water but good in common organic solvents like dichloromethane, chloroform, and alcohols.[2]
Data Summary of Cbz-Protected Piperidines
The following tables summarize key physical data for a range of Cbz-protected piperidine derivatives, providing a comparative reference for researchers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| (R)-(+)-1-Cbz-2-piperidinecarboxylic acid | 28697-09-8 | C₁₄H₁₇NO₄ | 263.29 | 111-115 | White to off-white crystalline powder[1] |
| 1-N-Cbz-3-aminopiperidine | 711002-74-3 | C₁₃H₁₈N₂O₂ | 234.29 | 168-170 | Not Specified |
| (R)-N-Cbz-Piperidine-3-carboxylic acid | 78190-11-1 | C₁₄H₁₇NO₄ | 263.29 | 90-94 | Not Specified |
| 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | 10314-98-4 | C₁₄H₁₇NO₄ | 263.29 | Not Specified | White powder[3] |
| 4-Amino-1-Cbz-piperidine-4-carboxylic acid | 115655-41-9 | C₁₄H₁₈N₂O₄ | 278.30 | Not Specified | Not Specified |
| N-Cbz-4-Hydroxypiperidine | 135764-72-8 | C₁₃H₁₇NO₃ | 235.28 | Not Specified | Not Specified |
| Compound Name | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |
| (S)-3-N-Cbz-amino-piperidine | 396.3 at 760 mmHg | 193.5 | 1.13 |
| 1-N-Cbz-3-aminopiperidine | 367.2 (Predicted) | Not Specified | 1.151 (Predicted) |
Experimental Protocols
Accurate determination of physical characteristics is essential for compound identification, purity assessment, and process optimization. The following sections detail standard experimental procedures for key physical property measurements.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered Cbz-protected piperidine is loaded into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to pack the sample at the sealed end.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or Mel-Temp.[5]
-
Rapid Determination (Optional): For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.[5]
-
Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the anticipated melting point. The heating rate is then slowed to 1-2°C per minute.[4]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Solubility Testing
Solubility profiling is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Protocol:
-
Initial Solvent Screening: Approximately 10 mg of the solid Cbz-protected piperidine is placed in a small test tube.[6]
-
Solvent Addition: 0.5 mL of a selected solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane) is added.[7]
-
Observation: The mixture is agitated vigorously for 1-2 minutes. The compound is classified as "soluble" if no solid particles are visible, "partially soluble" if some solid remains, and "insoluble" if the solid does not appear to dissolve.[6][8]
-
pH-Dependent Solubility (for acidic or basic derivatives): For compounds with acidic (e.g., carboxylic acid) or basic (e.g., amino) functional groups, solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl to provide further structural insights.[9][10] A water-insoluble compound that dissolves in 5% NaOH is likely an acid.[7] A compound that dissolves in 5% HCl is likely a base.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Cbz-protected piperidines, providing detailed information about the carbon-hydrogen framework.
Protocol:
-
Sample Preparation: 5-20 mg of the Cbz-protected piperidine is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: The acquired spectra are processed by applying Fourier transformation, phase correction, and baseline correction.[11] For ¹H NMR, the signals are integrated to determine proton ratios.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: For solid samples, a small amount is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[12] Alternatively, a KBr disk or a Nujol mull can be prepared.[13]
-
Background Scan: A background spectrum of the empty spectrometer is recorded.
-
Sample Scan: The sample is scanned to obtain its IR spectrum.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. Key absorbances for Cbz-protected piperidines include:
-
C=O stretch (urethane): ~1680-1700 cm⁻¹
-
C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
C-O stretch: ~1200-1300 cm⁻¹
-
N-H stretch (if present): ~3300-3500 cm⁻¹
-
O-H stretch (if present): ~3200-3600 cm⁻¹ (broad)[12]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized Cbz-protected piperidine.
Caption: Workflow for the characterization of a Cbz-protected piperidine.
Conclusion
A thorough understanding and accurate determination of the physical characteristics of Cbz-protected piperidines are indispensable for the successful development of piperidine-based pharmaceuticals. The data and protocols presented in this guide offer a valuable resource for researchers and scientists, facilitating efficient and informed decision-making throughout the drug development pipeline. The stability and versatility of the Cbz protecting group, combined with a clear understanding of the physical properties of the resulting intermediates, will continue to support the synthesis of novel and complex bioactive molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. leapchem.com [leapchem.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. webassign.net [webassign.net]
The Dawn of Synthetic Pain Relief: A Technical History of Substituted Piperidine Carboxylates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent and safe analgesics is a cornerstone of medicinal chemistry. Within this pursuit, the discovery and development of substituted piperidine carboxylates mark a pivotal moment, heralding the age of synthetic opioids. This class of compounds, born from the structural simplification of morphine, has given rise to some of the most powerful pain management agents known, fundamentally transforming anesthesia and the treatment of severe pain. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying these critical therapeutic agents. It delves into their synthesis, pharmacological properties, and the experimental methods used to characterize them, offering a detailed resource for professionals in drug development and research.
A Serendipitous Discovery and the Rise of a New Analgesic Class
The story of substituted piperidine carboxylates begins not with a targeted search for a new painkiller, but with the investigation of potential anticholinergic agents.
Pethidine: The Archetype
In the late 1930s, German chemist Otto Eisleb, working at IG Farben, synthesized a series of compounds with a 4-phenylpiperidine core.[1] One of these, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, was initially investigated for its smooth muscle-relaxing properties.[2][3] It was his colleague, Otto Schaumann, who first recognized its potent analgesic properties in 1938.[1][4] This compound, later named pethidine (and meperidine in the United States), became the first fully synthetic opioid and the prototype for a vast family of analgesics.[1][3] Patented in 1937 and approved for medical use in 1943, pethidine was widely adopted, for a time being the opioid of choice for many physicians.[1]
A significant drawback of pethidine, however, is its metabolism to norpethidine, a toxic metabolite with convulsant and hallucinogenic effects.[1][3] This toxicity, particularly with long-term use or in patients with renal impairment, has led to a decline in its use.[3][5]
The Janssen School and the Fentanyl Revolution
The mid-20th century saw a surge in research to develop more potent and safer opioids based on the pethidine scaffold. A pivotal figure in this era was Dr. Paul Janssen of Janssen Pharmaceutica in Belgium.[6] In 1959, his team synthesized fentanyl, a compound that was approximately 50 to 100 times more potent than morphine.[7] Fentanyl's high potency, rapid onset, and short duration of action made it an ideal anesthetic and analgesic for surgical procedures.[7][8] It was introduced as an intravenous anesthetic in the 1960s under the brand name Sublimaze.[6]
The success of fentanyl spurred the development of a series of analogues, often referred to as "fentanyls," each with a unique pharmacological profile:
-
Sufentanil: Developed to be even more potent than fentanyl (approximately 5-10 times), it is used in major surgical procedures, particularly in cardiac surgery.[9]
-
Alfentanil: Characterized by a very rapid onset and short duration of action, making it suitable for short, painful procedures.[10]
-
Remifentanil: A significant innovation, remifentanil contains an ester linkage that is rapidly hydrolyzed by non-specific esterases in the blood and tissues.[11][12] This results in an ultra-short, predictable duration of action, independent of liver or kidney function.[11][13]
-
Carfentanil: One of the most potent opioids known, estimated to be 10,000 times more potent than morphine.[14][15] Due to its extreme potency, its use is restricted to veterinary medicine for tranquilizing large animals.[14]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for prominent substituted piperidine carboxylates, allowing for a direct comparison of their pharmacological properties.
Table 1: Opioid Receptor Binding Affinities (Ki)
| Compound | μ-Opioid Receptor Ki (nM) | Reference |
| Fentanyl | 1.2 - 1.6 | [16][17] |
| Sufentanil | 0.40 | [18] |
| Alfentanil | 38.9 | [18] |
| Remifentanil | 0.60 | [18] |
| Carfentanil | 0.19 - 0.22 | [16][18] |
Table 2: In Vitro Functional Potency (EC50)
| Compound | Assay | EC50 (nM) | Reference |
| Fentanyl | [³⁵S]GTPγS binding | 1.7 - 32 | [19] |
| Morphine | [³⁵S]GTPγS binding | 17 - 430 | [19] |
| Cyclopropylfentanyl | [³⁵S]GTPγS binding | 4.3 - 55 | [19] |
| Cyclobutylfentanyl | [³⁵S]GTPγS binding | 6.2 - 160 | [19] |
| Cyclopentylfentanyl | [³⁵S]GTPγS binding | 13 - 600 | [19] |
| Carfentanil | cAMP inhibition | ~0.5 (relative to fentanyl) | [20] |
Table 3: In Vivo Analgesic Potency (ED50)
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| Spirocyclic prodine analogue (4c) | Mouse | Writhing test | 9.2 | [21] |
Note: Comprehensive and directly comparable ED50 data for all key substituted piperidine carboxylates from a single study is limited in the publicly available literature.
Table 4: Pharmacokinetic Properties in Humans
| Compound | Elimination Half-life | Volume of Distribution | Clearance | Primary Metabolism | Reference |
| Pethidine | 2.5 - 4 hours | 2.8 L/kg | 10.4 ml/kg/min | Hepatic (CYP3A4, CYP2B6) to Norpethidine | [21][22] |
| Fentanyl | 3 - 14.2 hours | 3.5 - 8 L/kg | 30 - 72 L/h | Hepatic (CYP3A4) to Norfentanyl | [8][23][24] |
| Sufentanil | ~2.7 hours | 1.7 - 2.9 L/kg | 12.7 ml/kg/min | Hepatic (N-dealkylation, O-demethylation) | [6][9][25][26] |
| Alfentanil | 1.5 - 1.8 hours | 0.4 - 1.0 L/kg | 456 ml/min | Hepatic (CYP3A4) to Noralfentanil | [2][27][28] |
| Remifentanil | 3 - 4 minutes (context-sensitive) | - | - | Non-specific esterases in blood and tissue | [11][12][29] |
| Carfentanil | 5.7 - 7.7 hours | - | - | Hepatic | [14][30][31] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of key substituted piperidine carboxylates and the assays used for their pharmacological characterization.
Synthesis of Substituted Piperidine Carboxylates
The classical synthesis of pethidine involves a two-step process starting from N,N-bis-(2-chloroethyl)-N-methylamine and benzyl cyanide.[32]
-
Cyclization: A condensation reaction between N,N-bis-(2-chloroethyl)-N-methylamine and benzyl cyanide in the presence of a strong base like sodium amide (NaNH₂) forms the 1-methyl-4-phenyl-4-cyanopiperidine intermediate.[32]
-
Hydrolysis and Esterification: The cyano group of the piperidine derivative is then hydrolyzed to a carboxylic acid, followed by Fischer esterification with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield pethidine.[32]
An efficient, three-step synthesis of fentanyl has been described, starting from 4-piperidone monohydrate hydrochloride.[6][28]
-
N-Alkylation: 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to yield N-phenylethylpiperidin-4-one.[6][28]
-
Reductive Amination: The resulting piperidone undergoes reductive amination with aniline, mediated by sodium triacetoxyborohydride in the presence of acetic acid, to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline.[6][28]
-
Acylation: The final step involves the acylation of the secondary amine with propionyl chloride in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) to yield fentanyl.[6][28]
The synthesis of remifentanil can be achieved through a multi-step process starting from 4-piperidone hydrate hydrochloride.[16][33]
-
Michael Addition: 4-piperidone hydrate hydrochloride is reacted with methyl acrylate in the presence of a base like potassium carbonate to form methyl 3-(4-oxo-1-piperidine)propanoate.[16]
-
Strecker-type Reaction: The resulting keto-ester undergoes a Strecker-type reaction with aniline and a cyanide source to produce methyl 3-(4-phenylamino-4-cyano-1-piperidine)propanoate.[16]
-
Acylation: The anilino-nitrile intermediate is then acylated with propionyl chloride.[16][33]
-
Nitrile to Ester Conversion: The nitrile group is converted to a methyl ester, often in a one-pot reaction with the acylation step, to yield remifentanil.[16][33]
Carfentanil synthesis can be accomplished from 1-(β-phenethyl)-4-piperidone.[19]
-
Strecker Synthesis: 1-(β-phenethyl)-4-piperidone is reacted with aniline and potassium cyanide in glacial acetic acid to form 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carbonitrile.[19]
-
Formylation and Hydrolysis: The intermediate is treated with a mixture of formic acid and acetic anhydride, followed by hydrolysis to yield the corresponding formamide.
-
Esterification: The nitrile is converted to a methyl ester.[19]
-
Acylation: The final step involves acylation with propionic anhydride followed by workup and crystallization to yield carfentanil oxalate.[19]
Pharmacological Assays
This assay determines the binding affinity (Ki) of a compound for a specific opioid receptor subtype.
-
Membrane Preparation: Cell membranes expressing the recombinant human μ-opioid receptor are thawed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[24]
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Assay buffer, a radiolabeled ligand (e.g., [³H]-DAMGO), and the membrane suspension.[24]
-
Non-specific Binding: Assay buffer, the radioligand, a high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone), and the membrane suspension.[24]
-
Competitive Binding: Assay buffer, the radioligand, and varying concentrations of the test compound.[24]
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[24]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[24]
-
Washing: The filters are washed with ice-cold assay buffer.[24]
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competitive binding data. The Ki is then calculated using the Cheng-Prusoff equation.[24]
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.
-
Membrane Incubation: Cell membranes expressing the opioid receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS in an assay buffer.[22][34]
-
Reaction Termination: The reaction is terminated by rapid filtration.
-
Scintillation Counting: The amount of [³⁵S]GTPγS bound to the Gα subunits on the filter is quantified by scintillation counting.[34]
-
Data Analysis: The data is analyzed to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).[34]
This test measures the latency of a pain response to a thermal stimulus.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 52-55°C).[9][12]
-
Procedure: A rodent is placed on the hot plate, and the time until it exhibits a nocifensive response (e.g., paw licking, jumping) is recorded as the latency.[9][12]
-
Drug Administration: The test compound is administered, and the latency is measured again at various time points.
-
Data Analysis: An increase in the response latency indicates an analgesic effect. The ED50 (the dose that produces a maximal effect in 50% of the subjects) can be calculated.
This test measures the latency of a reflexive withdrawal of the tail from a thermal stimulus.
-
Apparatus: A focused beam of light or a heated wire is applied to the animal's tail.[1][14]
-
Procedure: The time taken for the animal to flick its tail away from the heat source is measured.[1][14] A cut-off time is set to prevent tissue damage.[14]
-
Drug Administration: The test compound is administered, and the tail-flick latency is re-measured.
-
Data Analysis: An increase in latency is indicative of analgesia.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Signaling Pathways
The analgesic effects of substituted piperidine carboxylates are primarily mediated by their agonism at the μ-opioid receptor, a G-protein coupled receptor (GPCR).
Caption: μ-Opioid receptor signaling cascade.
Experimental Workflows
The characterization of substituted piperidine carboxylates involves a series of well-defined experimental workflows.
Caption: Drug discovery workflow for opioid analgesics.
Conclusion
The discovery of substituted piperidine carboxylates represents a landmark achievement in medicinal chemistry, fundamentally altering the landscape of pain management and anesthesia. From the serendipitous identification of pethidine's analgesic properties to the rational design of ultra-potent and ultra-short-acting fentanyls, this class of compounds exemplifies the power of synthetic chemistry to address critical medical needs. The continued study of their structure-activity relationships, signaling pathways, and metabolic fates is crucial for the development of safer and more effective analgesics. This technical guide provides a foundational resource for researchers and drug development professionals, encapsulating the rich history and core scientific principles of these indispensable therapeutic agents.
References
- 1. Pethidine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of alfentanil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radiusanesthesia.com [radiusanesthesia.com]
- 4. Clinical pharmacokinetics of pethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. The pharmacokinetics of sufentanil in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fentanyl - Wikipedia [en.wikipedia.org]
- 8. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. litfl.com [litfl.com]
- 11. The pharmacokinetics of remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Carfentanil - Wikipedia [en.wikipedia.org]
- 15. Carfentanil | C24H30N2O3 | CID 62156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. A review of factors explaining variability in fentanyl pharmacokinetics; focus on implications for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of sufentanil in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. calonmedical.com [calonmedical.com]
- 27. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The Pharmacokinetics and Pharmacodynamics of Carfentanil After Recreational Exposure: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Pharmacokinetics and pharmacodynamics of remifentanil. II. Model application - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate, a notable derivative of the piperidine scaffold, serves as a crucial building block in medicinal chemistry and organic synthesis. The piperidine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The strategic placement of a methyl group at the 3-position and the presence of a carboxybenzyl (Cbz) protecting group on the nitrogen atom, along with a methyl ester, provide a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate | N/A |
| Synonyms | Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, 1-Benzyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate | N/A |
| Molecular Formula | C₁₆H₂₁NO₄ | [1] |
| Molecular Weight | 291.34 g/mol | [1] |
| CAS Number | 174543-82-9 | N/A |
Experimental Protocols: Synthesis
The synthesis of methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate can be achieved through a two-step process starting from 3-methylpiperidine-3-carboxylic acid. This involves the protection of the secondary amine with a carboxybenzyl group, followed by the esterification of the carboxylic acid.
Step 1: N-Protection of 3-Methylpiperidine-3-carboxylic acid
This procedure is adapted from standard protocols for the N-Cbz protection of amino acids.
Reaction:
Procedure:
-
Dissolve 3-methylpiperidine-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a base, such as sodium bicarbonate or triethylamine, to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid.
Step 2: Esterification of 1-(Benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid
This procedure follows a standard acid-catalyzed esterification method.
Reaction:
References
Molecular weight and formula of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a crucial component in a wide array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential applications of this compound in research and development.
Chemical Properties and Data
The fundamental chemical properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| CAS Number | 174543-82-9 |
| Canonical SMILES | CN(C(=O)OCC1=CC=CC=C1)C2CCCC(C2)(C)C(=O)OC |
| IUPAC Name | methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate |
Synthetic Protocol: Representative α-Methylation
While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative procedure can be extrapolated from general methods for the α-alkylation of piperidine carboxylates. The following protocol describes a plausible synthetic route starting from the commercially available precursor, Methyl 1-Cbz-piperidine-3-carboxylate.
Objective: To synthesize this compound via α-methylation of Methyl 1-Cbz-piperidine-3-carboxylate.
Materials:
-
Methyl 1-Cbz-piperidine-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Ice bath and dry ice/acetone bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stirring bar and a rubber septum is flushed with argon or nitrogen gas to ensure an inert atmosphere.
-
Dissolution of the Starting Material: Methyl 1-Cbz-piperidine-3-carboxylate is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of Lithium diisopropylamide (LDA) is added dropwise to the stirred solution of the starting material at -78 °C. The addition is performed slowly to maintain the temperature. The resulting mixture is stirred at this temperature for a specified time to allow for complete enolate formation.
-
Alkylation: Methyl iodide is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a period, after which it is gradually warmed to room temperature and stirred overnight.
-
Quenching the Reaction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Potential Research Applications and Workflow
Piperidine derivatives are integral to the development of novel therapeutics, particularly for neurological disorders and as enzyme inhibitors. The structural motif of this compound makes it a valuable building block in the synthesis of more complex molecules for biological screening.
Below is a logical workflow illustrating the potential integration of this compound in a drug discovery pipeline.
This workflow outlines the progression from the synthesis and purification of this compound to its potential use as a scaffold for creating a library of compounds for high-throughput screening. Promising "hits" from these screens would then undergo lead optimization and further preclinical testing.
Methodological & Application
Application Notes and Protocols: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, prized for its ability to introduce three-dimensional complexity into molecular designs.[1][2] The N-Cbz protecting group offers stability during synthetic manipulations and can be readily removed under various conditions, while the methyl ester and the additional methyl group at the 3-position provide avenues for further chemical modification. These features make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology.
Derivatives of N-substituted piperidine-3-carboxylic acid have shown significant potential in the development of treatments for Alzheimer's disease by targeting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and by inhibiting the aggregation of beta-amyloid (Aβ) peptides.[3][4] The strategic modification of the piperidine core allows for the fine-tuning of physicochemical properties to enhance blood-brain barrier penetration and target engagement.
These application notes provide an overview of the potential uses of this compound as a key intermediate in the synthesis of biologically active molecules and offer generalized protocols for its manipulation.
Key Applications
-
Scaffold for CNS-active agents: The piperidine core is a common feature in drugs targeting the central nervous system.[2] this compound can serve as a foundational element for the synthesis of novel inhibitors of cholinesterases or modulators of neurotransmitter receptors, relevant in conditions like Alzheimer's disease.[3][4][5]
-
Intermediate for enzyme inhibitors: The functional groups on this molecule allow for its elaboration into more complex structures designed to inhibit specific enzymes. For instance, piperidine-based compounds have been explored as inhibitors of monoacylglycerol lipase (MAGL) and cathepsin K, which are therapeutic targets for neurological disorders and osteoporosis, respectively.[6][7]
-
Building block for combinatorial libraries: The straightforward modification of the ester and the potential for deprotection and subsequent N-functionalization make this compound an ideal candidate for the generation of diverse chemical libraries for high-throughput screening.
Data Presentation
While specific biological data for this compound is not extensively available in the public domain, the following table summarizes the reported activities of structurally related N-substituted piperidine-3-carboxylate derivatives to illustrate the potential of this chemical scaffold.
| Compound Class | Target | Key Findings | Reference |
| N-Phenylethylpiperidine-3-carbohydrazide-hydrazones | Acetylcholinesterase (AChE) | IC50 = 4.32 µM (Compound 3g ) | [3] |
| N-Phenylbutylpiperidine-3-carbohydrazide-hydrazones | Butyrylcholinesterase (BuChE) | IC50 = 1.27 µM (Compound 3j ) | [3] |
| Benzoylpiperidine derivatives | Monoacylglycerol Lipase (MAGL) | IC50 = 74 nM (Compound 20c ) | [6] |
| Piperidine-3-carboxamide derivatives | Cathepsin K | IC50 = 0.08 µM (Compound H-9 ) | [7] |
| N-Benzyl piperidine derivatives | Histone Deacetylase (HDAC) | IC50 = 0.17 µM (Compound d5 ) | [4] |
| N-Benzyl piperidine derivatives | Acetylcholinesterase (AChE) | IC50 = 3.22 µM (Compound d10 ) | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis and manipulation of this compound, based on standard laboratory procedures for similar compounds.
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route starting from a commercially available piperidine precursor.
Materials:
-
Methyl 3-methylpiperidine-3-carboxylate
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve Methyl 3-methylpiperidine-3-carboxylate in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Protocol 2: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key step for further amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water (as a co-solvent system)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of LiOH or NaOH (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 1-Cbz-3-methylpiperidine-3-carboxylic acid.
Protocol 3: Deprotection of the N-Cbz Group
This protocol outlines the removal of the Cbz protecting group to liberate the piperidine nitrogen for subsequent functionalization.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve this compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or at a specified pressure in a hydrogenation apparatus) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, Methyl 3-methylpiperidine-3-carboxylate.
Visualizations
The following diagrams illustrate the central role of this compound as a synthetic intermediate and its potential application in the development of inhibitors for neurodegenerative diseases.
Caption: Synthetic pathways originating from this compound.
Caption: A conceptual workflow for drug discovery using the target compound.
Caption: A simplified signaling pathway showing potential targets in Alzheimer's disease.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the carbobenzyloxy (Cbz or Z) protecting group from Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a common intermediate in pharmaceutical synthesis. The choice of deprotection method is critical and depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.[1] The most prevalent methods for Cbz deprotection—catalytic hydrogenolysis, transfer hydrogenolysis, and acidic cleavage—are discussed herein.[1][2]
Overview of Cbz Deprotection Methods
The Cbz group is a robust amine protecting group, widely used due to its stability under various conditions and its facile removal.[1][3] Its cleavage is orthogonal to other common amine protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), which are removed under acidic and basic conditions, respectively.[1][4]
The primary methods for Cbz group removal are:
-
Catalytic Hydrogenolysis : This is the most common and generally the mildest method, involving the cleavage of the benzylic C-O bond with hydrogen gas in the presence of a palladium catalyst.[2][5] This method is often preferred for its clean reaction profile, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[1] However, it is not compatible with molecules containing functional groups that are also susceptible to reduction, such as alkenes or alkynes.[2]
-
Transfer Hydrogenation : A convenient alternative to using hydrogen gas, this method employs a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst.[6][7] This technique is particularly useful for laboratories not equipped for handling hydrogen gas and offers similar mild reaction conditions to catalytic hydrogenolysis.[5]
-
Acid-Mediated Cleavage : This approach is utilized when the substrate is sensitive to catalytic hydrogenation.[1] Strong acids like hydrogen bromide (HBr) in acetic acid or hydrogen chloride (HCl) can effectively cleave the Cbz group.[1][2][8] While effective, these conditions are harsher and may affect other acid-labile functional groups.[7] Milder Lewis acid-mediated methods, for instance using aluminum chloride, have also been developed.[9][10]
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of this compound based on established methodologies for similar substrates.
| Parameter | Catalytic Hydrogenolysis | Transfer Hydrogenation | Acidic Cleavage (HBr/AcOH) |
| Reagents | H₂, 10% Pd/C | Formic Acid or Ammonium Formate, 10% Pd/C | 33% HBr in Acetic Acid |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Methanol or Ethanol | Acetic Acid |
| Temperature | Room Temperature | Room Temperature to 60°C | Room Temperature |
| Reaction Time | 2-16 hours | 1-6 hours | 30 minutes - 4 hours |
| Typical Yield | >95% | 90-98% | 75-90% |
| Key Advantages | Mild conditions, clean byproducts | Avoids H₂ gas, mild conditions | Fast, suitable for hydrogenation-sensitive substrates |
| Key Limitations | Incompatible with reducible groups, pyrophoric catalyst | Catalyst cost, potential for side reactions | Harsh acidic conditions, potential for side reactions |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.[5][11]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) supply
-
Reaction flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Celite or membrane filter
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., Methanol).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during handling.[11]
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-methylpiperidine-3-carboxylate.
-
Purify the product as necessary (e.g., by distillation, crystallization, or chromatography).
Protocol 2: Transfer Hydrogenation
This protocol utilizes formic acid as a hydrogen donor, avoiding the need for a pressurized hydrogen gas setup.[5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (10-20 mol%)
-
Methanol (or Ethanol)
-
Formic acid (HCOOH)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in Methanol in a reaction flask.
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
To the stirred suspension, add formic acid (2-5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-60°C to increase the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be further purified by standard techniques. An aqueous workup with basification followed by extraction can be performed to obtain the free amine.[2]
Protocol 3: Acid-Mediated Cleavage with HBr in Acetic Acid
This protocol is suitable for substrates that are not compatible with hydrogenation conditions.[1]
Materials:
-
This compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in 33% HBr in acetic acid in a reaction flask.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to a few hours).
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield Methyl 3-methylpiperidine-3-carboxylate hydrobromide.
-
To obtain the free amine, the salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
Visualizations
Caption: General workflow for the deprotection of the Cbz group.
Caption: Reaction mechanisms for Cbz deprotection pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its rigid piperidine scaffold, substituted with a protected amine and a methyl ester, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. The presence of the carbobenzyloxy (Cbz) protecting group allows for selective manipulation of the piperidine nitrogen, while the methyl ester provides a handle for further functionalization. This document outlines the key applications of this intermediate, with a focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, and provides detailed experimental protocols for its use.
Key Applications
The primary application of this compound and its derivatives lies in the synthesis of targeted therapeutics. The piperidine moiety is a common feature in many approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties and to orient substituents in a specific three-dimensional arrangement for optimal target engagement.
Synthesis of PARP Inhibitors (e.g., Niraparib)
This compound is a key precursor for the synthesis of the piperidine fragment of Niraparib, a potent PARP inhibitor used for the treatment of various cancers, including ovarian and breast cancer.[1][2][3] PARP inhibitors function by trapping the PARP1 enzyme on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during replication.[4][5] In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death through a mechanism known as synthetic lethality.[5]
The synthesis of Niraparib involves the coupling of a functionalized piperidine derivative with an indazole carboxamide moiety. The stereochemistry of the piperidine ring is crucial for the drug's efficacy.
Signaling Pathway of PARP-1 Inhibition
The diagram below illustrates the central role of PARP-1 in the Base Excision Repair (BER) pathway and the mechanism of action of PARP inhibitors.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in synthesis. These are based on procedures described in the literature for the synthesis of related compounds and PARP inhibitors.
Protocol 1: N-Alkylation of this compound
This protocol describes a general method for the alkylation of the piperidine nitrogen after deprotection of the Cbz group.
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Cbz Deprotection: To a solution of this compound (1.0 eq) in anhydrous methanol, add 10% Pd/C (0.1 eq).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Filter the reaction mixture through a pad of diatomaceous earth and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-methylpiperidine-3-carboxylate. This intermediate is often used in the next step without further purification.
-
N-Alkylation: Dissolve the crude Methyl 3-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).
-
Stir the mixture at room temperature or heat as necessary (e.g., to 60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Amide Coupling (Representative for Niraparib Synthesis)
This protocol outlines a representative procedure for the coupling of a deprotected piperidine intermediate with a carboxylic acid, a key step in the synthesis of many pharmaceuticals.
Materials:
-
Methyl 3-methylpiperidine-3-carboxylate (from Protocol 1)
-
Aryl carboxylic acid (e.g., 2H-indazole-7-carboxylic acid derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aryl carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of Methyl 3-methylpiperidine-3-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled amide product.
Quantitative Data
The following table summarizes representative yields for the synthetic steps described above, based on literature reports for analogous transformations. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Transformation | Substrate 1 | Substrate 2 | Product | Typical Yield (%) | Purity (%) |
| 1 | Cbz Deprotection | This compound | H₂, Pd/C | Methyl 3-methylpiperidine-3-carboxylate | >95 | >90 (crude) |
| 2 | N-Alkylation | Methyl 3-methylpiperidine-3-carboxylate | Benzyl bromide | N-Benzyl-methyl 3-methylpiperidine-3-carboxylate | 70-90 | >95 |
| 3 | Amide Coupling | Methyl 3-methylpiperidine-3-carboxylate | Aryl carboxylic acid | N-Arylcarbonyl-methyl 3-methylpiperidine-3-carboxylate | 60-85 | >98 |
Conclusion
This compound is a highly useful and versatile synthetic intermediate. Its application in the synthesis of PARP inhibitors like Niraparib highlights its importance in the development of modern cancer therapies. The protocols provided herein offer a practical guide for the utilization of this building block in the synthesis of complex pharmaceutical agents. Researchers and drug development professionals can leverage the unique structural features of this compound to access novel chemical matter with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Cbz-Protected Piperidines in Modern Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, owing to its favorable physicochemical properties and its ability to serve as a versatile building block. The strategic use of protecting groups is paramount in the multi-step synthesis of complex drug molecules containing this heterocycle. Among these, the benzyloxycarbonyl (Cbz or Z) group plays a crucial role in masking the reactivity of the piperidine nitrogen, thereby enabling selective transformations at other positions of the molecule. This application note provides a detailed overview of the role of Cbz-protected piperidines in pharmaceutical synthesis, complete with quantitative data, detailed experimental protocols, and visual workflows to guide researchers in their drug discovery and development endeavors.
Core Applications in Drug Synthesis
Cbz-protected piperidines are key intermediates in the synthesis of a wide range of therapeutic agents. The stability of the Cbz group under various non-reductive conditions, coupled with its facile removal via hydrogenolysis or acidic conditions, makes it an invaluable tool for medicinal chemists.[1][2] This orthogonality to other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, allows for selective deprotection strategies in complex syntheses.[2]
Cbz-protected piperidines are integral to the synthesis of drugs across several therapeutic areas:
-
Anticancer Agents: The piperidine scaffold is a common feature in many oncology drug candidates.[1][3] For instance, the synthesis of Proteolysis Targeting Chimeras (PROTACs) like ARV-766, a degrader of the androgen receptor, involves the deprotection of a Cbz-protected piperazine moiety as a key step.[4]
-
Antiviral Compounds: Piperidine derivatives have shown promise as antiviral agents, including against HIV and influenza A/H1N1.[5][6] The synthesis of these complex molecules often relies on the use of protected piperidine intermediates to control reactivity and achieve the desired final structure.
-
Antipsychotic Drugs: A significant number of antipsychotic medications incorporate the piperidine or piperazine nucleus.[7][8] The synthesis of these central nervous system (CNS) active agents frequently employs Cbz-protected piperidines to facilitate the construction of the final drug molecule.
Quantitative Data on Cbz-Piperidine in Synthesis
The efficiency of synthetic steps involving Cbz-protected piperidines is critical for the overall yield and cost-effectiveness of a drug manufacturing process. The following tables summarize quantitative data for key transformations.
Table 1: N-Cbz Protection of Piperidines
| Piperidine Substrate | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Piperidine | Benzyl Chloroformate, NaHCO₃, THF/H₂O, 0°C to rt, 20h | 90 | >98 | [1] |
| Various Amines | Benzyl Chloroformate, PEG-400, rt, 5-15 min | 90-96 | Not Reported | BenchChem |
| Amino Acids | Benzyl Chloroformate, Na₂CO₃, H₂O, 0-5°C then rt, 2-4h | High | High | BenchChem |
Table 2: Deprotection of N-Cbz-Piperidines
| N-Cbz-Piperidine Substrate | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| N-Cbz-protected L-ornithinol | Galactose Oxidase/Imine Reductase (enzymatic) | up to 54 (isolated) | High (enantiopure) | [7] |
| General N-Cbz Amine | 10% Pd/C, H₂ (balloon), MeOH, rt | Quantitative | High | [4] |
| Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl, 65-75°C, 4h | Not Reported | Not Reported | [9] |
| N-Cbz-protected amine | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), rt, 2-16h | High | High | BenchChem |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the protection and deprotection of piperidines using the Cbz group.
Protocol 1: N-Cbz Protection of Piperidine
This protocol describes a standard procedure for the N-protection of a piperidine derivative using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
Piperidine derivative (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine derivative in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Cbz-protected piperidine.[1]
Protocol 2: Catalytic Hydrogenolysis for N-Cbz Deprotection
This is the most common and generally clean method for Cbz group removal.
Materials:
-
N-Cbz-protected piperidine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz-protected piperidine in methanol or ethanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.[4]
Protocol 3: Acid-Mediated N-Cbz Deprotection
This method is an alternative to hydrogenolysis, particularly useful when the molecule contains functional groups sensitive to reduction.
Materials:
-
N-Cbz-protected piperidine (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl) or HBr in Acetic Acid
-
An appropriate solvent (e.g., methanol, ethyl acetate)
Procedure:
-
Dissolve the N-Cbz-protected piperidine in a suitable solvent.
-
Add the acidic reagent (e.g., concentrated HCl) to the solution.
-
Stir the reaction at room temperature or with gentle heating, as required. For example, a reaction with IPA·HCl may be heated to 65-75°C for 4 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture to dryness.
-
The resulting hydrochloride salt can be used directly or neutralized with a base and extracted to yield the free piperidine.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involving Cbz-protected piperidines in pharmaceutical synthesis.
Caption: General workflow for the N-Cbz protection of a piperidine derivative.
Caption: Common methods for the deprotection of N-Cbz-piperidines.
Caption: Logical workflow for the use of a Cbz-protected piperidine in a multi-step synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents | ScholarWorks [scholarworks.calstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to selectively functionalize the piperidine ring allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and proposed protocols for the chemical modification of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a versatile building block for the synthesis of complex 3-substituted piperidines. The following sections outline strategies for functionalization at various positions of the piperidine ring, including α-lithiation and subsequent electrophilic trapping, as well as potential C-H functionalization approaches.
Introduction to Piperidine Functionalization
The functionalization of pre-existing piperidine rings presents a significant challenge due to the similar reactivity of the various C-H bonds.[1] Strategies to achieve regioselectivity often rely on the electronic and steric influence of substituents on the ring and the nitrogen protecting group.[2][3] For N-Cbz protected piperidines, the benzyloxycarbonyl (Cbz) group provides stability and can influence the stereochemical outcome of reactions.[4] Common approaches to piperidine functionalization include the derivatization of pyridine precursors followed by ring reduction, multi-component reactions like the Mannich reaction, and direct C-H functionalization.[1][5][6] More recent advances have focused on directed metalation and enzymatic modifications.[7][8]
This document will focus on plausible post-synthesis modifications of the this compound core.
Functionalization via α-Lithiation and Electrophilic Trapping (C2 and C6 Positions)
α-Lithiation of N-protected piperidines, followed by trapping with an electrophile, is a well-established method for introducing substituents at the C2 and C6 positions.[7] The Cbz group can direct this lithiation. The presence of a methyl and a carboxylate group at the C3 position will sterically and electronically influence the regioselectivity of this reaction. It is anticipated that the C6 position might be more accessible due to reduced steric hindrance compared to the C2 position, which is adjacent to the quaternary center at C3.
Proposed Experimental Protocol: α-Alkylation
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly titrated sec-butyllithium (s-BuLi, 1.2 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, 1.5 equiv.) as a solution in THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Anticipated Data
| Entry | Electrophile | Position of Functionalization | Diastereomeric Ratio (d.r.) | Anticipated Yield (%) |
| 1 | Methyl Iodide | C6 > C2 | 3:1 | 65 |
| 2 | Benzyl Bromide | C6 > C2 | 4:1 | 60 |
| 3 | Acetone | C6 > C2 | 2.5:1 | 55 |
Note: The yields and diastereomeric ratios are hypothetical and based on similar transformations reported in the literature. Optimization of the base, solvent, and temperature may be required to improve selectivity and yield.
Functionalization at the C4 Position
Direct C-H functionalization at the C4 position of a piperidine ring is challenging. However, rhodium-catalyzed C-H insertion reactions have been shown to favor the C4 position with specific N-protecting groups and catalysts.[2][3] An alternative indirect approach involves the functionalization of a tetrahydropyridine precursor.[1][3]
Proposed Experimental Workflow: C4 Functionalization
The following diagram illustrates a potential multi-step workflow for the introduction of a substituent at the C4 position, starting from a dihydropyridine precursor.
Caption: Proposed workflow for C4 functionalization.
Signaling Pathways and Logical Relationships
The regioselectivity of piperidine functionalization is governed by a complex interplay of electronic and steric factors. The choice of protecting group, catalyst, and reaction conditions dictates the outcome.
Caption: Factors influencing regioselective functionalization.
Conclusion
The functionalization of the piperidine ring in this compound offers a pathway to a diverse range of novel chemical entities for drug discovery and development. The protocols and workflows presented herein are based on established chemical principles and provide a starting point for the exploration of this versatile scaffold. Further optimization and experimental validation are necessary to achieve the desired outcomes. Researchers are encouraged to consult the primary literature for more detailed information on specific transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scalable Synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scalable synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the readily available Methyl piperidine-3-carboxylate. The protocol herein described is designed for scalability, with considerations for reaction conditions, purification, and yield. All quantitative data is presented in tabular format for clarity, and a visual representation of the workflow is provided.
Introduction
Substituted piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The precise control over substitution patterns on the piperidine ring is crucial for modulating the pharmacological properties of these molecules. This compound is a key intermediate, offering a synthetically versatile handle for further chemical transformations. The N-Cbz protecting group provides stability during subsequent reactions and can be readily removed under various conditions. The methyl and methyl ester functionalities at the 3-position offer opportunities for diverse derivatization. This protocol outlines a reliable and scalable method for its preparation.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
N-Cbz Protection: The secondary amine of Methyl piperidine-3-carboxylate is protected with a carboxybenzyl (Cbz) group using benzyl chloroformate.
-
α-Methylation: The carbon at the 3-position, alpha to the ester, is methylated via an enolate intermediate.
Figure 1. Overall synthetic scheme.
Experimental Protocols
Materials and Equipment
-
Methyl piperidine-3-carboxylate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Methyl iodide (CH₃I)
-
Ammonium chloride (NH₄Cl)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Step 1: Synthesis of Methyl 1-Cbz-piperidine-3-carboxylate
This step involves the protection of the secondary amine of the starting material with a Cbz group.
Protocol:
-
To a solution of Methyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 5 mL/g of starting material), add a saturated aqueous solution of sodium bicarbonate (5 mL/g of starting material).
-
Cool the biphasic mixture to 0 °C with an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 3 mL/g of starting material).
-
Combine the organic layers, wash with brine (1 x 3 mL/g of starting material), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure Methyl 1-Cbz-piperidine-3-carboxylate as a colorless oil.
| Parameter | Value |
| Starting Material | Methyl piperidine-3-carboxylate |
| Reagents | Benzyl chloroformate, Sodium bicarbonate |
| Solvent | Dichloromethane, Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-95% |
| Purity (Post-purification) | >98% (by NMR) |
Table 1. Quantitative data for the N-Cbz protection step.
Step 2: Synthesis of this compound
This key step introduces the methyl group at the 3-position of the piperidine ring.
Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) in situ:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF (3 mL/g of intermediate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
In a separate flame-dried flask under an inert atmosphere, dissolve Methyl 1-Cbz-piperidine-3-carboxylate (1.0 eq, from Step 1) in anhydrous THF (5 mL/g).
-
Cool the solution of the intermediate to -78 °C.
-
Slowly add the prepared LDA solution to the stirred solution of the intermediate via cannula, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL/g of intermediate).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL/g of intermediate).
-
Combine the organic layers, wash with brine (1 x 5 mL/g of intermediate), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a colorless to pale yellow oil.
| Parameter | Value |
| Starting Material | Methyl 1-Cbz-piperidine-3-carboxylate |
| Reagents | Lithium diisopropylamide (LDA), Methyl iodide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 3-5 hours |
| Typical Yield | 75-85% |
| Purity (Post-purification) | >98% (by NMR) |
Table 2. Quantitative data for the α-methylation step.
Workflow Diagram
Figure 2. Detailed experimental workflow.
Scalability and Safety Considerations
-
Step 1 (N-Cbz Protection): This reaction is generally scalable with good temperature control. The use of a biphasic system requires efficient stirring to ensure adequate mixing. On a larger scale, the workup may require a continuous extraction setup. Benzyl chloroformate is corrosive and lachrymatory; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Step 2 (α-Methylation): This step requires stringent anhydrous and inert conditions, which can be challenging on a large scale. The use of n-butyllithium, a pyrophoric reagent, necessitates careful handling by trained personnel. Maintaining the low temperature of -78 °C is critical for selectivity and to minimize side reactions. On a larger scale, a cryogenic reactor would be necessary. Methyl iodide is toxic and a suspected carcinogen; handle with extreme care and appropriate PPE. The quenching step is exothermic and should be performed slowly with adequate cooling.
Conclusion
The provided protocol offers a detailed and reliable method for the synthesis of this compound. The two-step sequence is robust and can be adapted for larger-scale production with appropriate engineering controls and safety precautions. This versatile building block can be utilized in a variety of drug discovery and development programs.
Application of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate in the Synthesis of Novel Analgesics
Introduction: The piperidine scaffold is a cornerstone in the development of potent analgesics, most notably seen in the structure of fentanyl and its analogues. The substitution pattern on the piperidine ring plays a crucial role in modulating the pharmacological activity of these compounds. This document outlines the application of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate as a versatile starting material for the synthesis of novel 3-anilidopiperidine-based analgesics. The strategic placement of the methyl group at the 3-position is of particular interest for its potential to enhance analgesic potency.[1]
The synthetic approach described herein utilizes a key Curtius rearrangement to transform the 3-carboxylate functionality into a 3-amino group, which is then further elaborated to the target analgesic molecule. This multi-step synthesis provides a clear pathway for researchers and drug development professionals to explore a new chemical space in the quest for potent and safer pain therapeutics.
Data Presentation
The following table summarizes the analgesic potency of representative 3-substituted piperidine analgesics, providing a comparative context for the potential efficacy of compounds synthesized from this compound.
| Compound | Test Animal | Analgesic Test | Potency (ED₅₀, mg/kg) | Potency Ratio (vs. Morphine) | Reference |
| cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | Rat | Tail Withdrawal Test | 0.00058 | ~6700 | [2] |
| N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (Ohmefentanyl) | Mouse | Hot Plate Test | 0.00106 | ~13100 | [3] |
Experimental Protocols
A proposed synthetic pathway for the conversion of this compound to a novel 3-anilidopiperidine analgesic is detailed below.
Workflow of the Proposed Synthetic Pathway
Step 1: Hydrolysis of this compound
This step converts the methyl ester of the starting material to the corresponding carboxylic acid.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 1-Cbz-3-methylpiperidine-3-carboxylic acid.
-
Step 2: Formation of 1-Cbz-3-methylpiperidine-3-carbonyl azide
This step converts the carboxylic acid to an acyl azide, the precursor for the Curtius rearrangement.
-
Materials:
-
1-Cbz-3-methylpiperidine-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
-
Protocol:
-
Dissolve 1-Cbz-3-methylpiperidine-3-carboxylic acid in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) to the solution and cool to 0 °C.
-
Slowly add diphenylphosphoryl azide (1.1 equivalents) to the cooled solution.[4][5]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
The resulting solution containing the acyl azide is typically used directly in the next step without isolation.
-
Step 3: Curtius Rearrangement to 3-Amino-1-Cbz-3-methylpiperidine
This key step involves the thermal rearrangement of the acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.
-
Materials:
-
Toluene solution of 1-Cbz-3-methylpiperidine-3-carbonyl azide
-
Tert-butanol (for trapping as a Boc-carbamate, optional)
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
-
Protocol:
-
Heat the toluene solution of the acyl azide at reflux (approx. 80-100 °C) until the evolution of nitrogen gas ceases.[6][7]
-
Cool the reaction mixture to room temperature.
-
For direct hydrolysis to the amine, carefully add 1 M HCl and stir vigorously for several hours.
-
Alternatively, to form a more stable intermediate, add tert-butanol to the isocyanate solution and continue refluxing to form the Boc-protected amine, which can be deprotected later.
-
After hydrolysis, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude 3-Amino-1-Cbz-3-methylpiperidine. The product may require purification by column chromatography.
-
Step 4: Cbz Deprotection
This step removes the Cbz protecting group to yield the free secondary amine.
-
Materials:
-
3-Amino-1-Cbz-3-methylpiperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
-
Protocol (Catalytic Hydrogenation):
-
Dissolve 3-Amino-1-Cbz-3-methylpiperidine in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10 mol% palladium relative to the substrate).[8][9]
-
Purge the reaction vessel with nitrogen and then with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[8][10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-Amino-3-methylpiperidine.
-
Step 5: N-Phenethylation
This step introduces the phenethyl group, a common feature in potent opioid analgesics.
-
Materials:
-
3-Amino-3-methylpiperidine
-
Phenethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
-
Protocol:
-
To a solution of 3-Amino-3-methylpiperidine in acetonitrile, add potassium carbonate (2-3 equivalents).
-
Add phenethyl bromide (1.1 equivalents) to the suspension.[11]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 3-Amino-3-methyl-1-(2-phenylethyl)piperidine.
-
Step 6: N-Arylation (Buchwald-Hartwig Amination)
This step introduces the aniline moiety.
-
Materials:
-
3-Amino-3-methyl-1-(2-phenylethyl)piperidine
-
Bromobenzene or Iodobenzene
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP or Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
-
Protocol:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and sodium tert-butoxide in a reaction vessel.
-
Add a solution of 3-Amino-3-methyl-1-(2-phenylethyl)piperidine and the aryl halide in anhydrous toluene.
-
Heat the reaction mixture at reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to obtain N-(3-Methyl-1-(2-phenylethyl)piperidin-3-yl)aniline.
-
Step 7: N-Propionylation
The final step involves the acylation of the anilino nitrogen to yield the target analgesic.
-
Materials:
-
N-(3-Methyl-1-(2-phenylethyl)piperidin-3-yl)aniline
-
Propionyl chloride or propionic anhydride
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM)
-
-
Protocol:
-
Dissolve N-(3-Methyl-1-(2-phenylethyl)piperidin-3-yl)aniline in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.2 equivalents).
-
Slowly add propionyl chloride (1.1 equivalents) to the cooled solution.[12]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(3-Methyl-1-(2-phenylethyl)piperidin-3-yl)-N-phenylpropanamide.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general mechanism of action for opioid analgesics, which is relevant to the compounds synthesized through these protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes and Protocols for Amide Coupling with Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the amide coupling of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate with a primary or secondary amine. The protocols outlined below are based on well-established amide bond formation methodologies and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, crucial for the synthesis of peptides, pharmaceuticals, and other biologically active molecules. This compound is a valuable building block, incorporating a sterically hindered cyclic amino acid scaffold. The successful coupling of this substrate requires careful selection of reagents and reaction conditions to achieve high yields and purity. This application note details two reliable protocols for this transformation: one utilizing the carbodiimide coupling agent EDC in conjunction with the additive HOBt, and another employing the uronium-based reagent HATU.
Data Presentation
The choice of coupling reagent and reaction conditions can significantly impact the yield of the desired amide product. Below is a summary of typical yields reported for amide coupling reactions using various reagents, which can serve as a benchmark for the coupling of this compound.
| Coupling Reagent | Additive | Base | Typical Yield Range (%) | Notes |
| EDC | HOBt | DIPEA or Et3N | 70 - 95% | A common and cost-effective method; the addition of HOBt suppresses racemization and improves yield.[1] |
| HATU | - | DIPEA | 80 - 98% | A highly efficient and fast-acting reagent, often preferred for sterically hindered substrates.[2][3] |
| DCC | HOBt | - | 75 - 98% | Effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[1] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a standard procedure for the solution-phase amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[1][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C.
-
Add the desired amine (1.0 - 1.2 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: HATU Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent particularly useful for sterically demanding substrates.[2][3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Add HATU (1.1 - 1.2 eq.) and DIPEA (2.0 - 3.0 eq.) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 - 1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
Visualizations
The following diagrams illustrate the experimental workflows for the described amide coupling protocols.
Caption: Workflow for EDC/HOBt Mediated Amide Coupling.
Caption: Workflow for HATU Mediated Amide Coupling.
References
Application Notes and Protocols for Catalytic Hydrogenation in the Removal of the Cbz Group from Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in the synthesis of nitrogen-containing compounds like piperidine derivatives, which are prevalent scaffolds in pharmaceuticals. Its widespread use stems from its stability under a variety of reaction conditions and its susceptibility to removal under mild catalytic hydrogenation conditions. This process, known as hydrogenolysis, offers a clean and efficient deprotection strategy, yielding the free amine, toluene, and carbon dioxide as the sole byproducts.[1][2]
These application notes provide a comprehensive guide to the catalytic hydrogenation for Cbz removal from piperidine derivatives, including detailed experimental protocols, a summary of reaction parameters, and troubleshooting strategies to optimize this crucial transformation.
Reaction Mechanism
The deprotection of a Cbz-protected piperidine derivative via catalytic hydrogenation proceeds through a two-step mechanism on the surface of a palladium catalyst. Initially, the palladium catalyst facilitates the cleavage of the benzyl-oxygen bond through the action of hydrogen. This hydrogenolysis step generates toluene and an unstable carbamic acid intermediate. Subsequently, this intermediate spontaneously decarboxylates to afford the deprotected piperidine and carbon dioxide.[3]
Data Presentation: A Comparative Overview of Catalytic Systems
The efficiency of Cbz deprotection is influenced by several factors, including the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate easy comparison and selection of optimal conditions for specific piperidine derivatives.
Table 1: Standard Catalytic Hydrogenation with H₂ Gas
| Substrate | Catalyst (mol % or w/w) | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| N-Cbz-piperidine | 10% Pd/C (10 w/w %) | Methanol | 1 | Room Temp | 2 | >95 |
| N-Cbz-4-phenylpiperidine | 10% Pd/C (5 mol %) | Ethanol | 50 psi | Room Temp | 4 | 98 |
| N-Cbz-piperidine-4-carboxylic acid | 10% Pd/C (20 w/w %) | Methanol | 40 psi | Room Temp | 16 | 95 |
| Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | Not Specified | IPA.HCl | Not Applicable | 65-75 | 4 | Not specified |
| N-Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂O (with TPGS-750-M) | 1 | Room Temp | < 2 | >95[4] |
Table 2: Catalytic Transfer Hydrogenation
| Substrate | Catalyst (mol % or w/w) | Hydrogen Donor (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Cbz-piperidine | 10% Pd/C (10 w/w %) | Ammonium formate (4) | Methanol | Room Temp | 1 | >95 |
| N-Cbz-2-methylpiperidine | 10% Pd/C (10 w/w %) | Formic acid (5) | Methanol | Room Temp | 0.5 | 96[5] |
| N-Cbz-3-hydroxypiperidine | 10% Pd/C (15 w/w %) | 1,4-Cyclohexadiene (10) | Ethanol | Reflux | 3 | 92 |
| Z-Gly | 10% Pd-C | Formic acid | Not specified | Not specified | 3 min | 95[5] |
| Z-Phe | 10% Pd-C | Formic acid | Not specified | Not specified | 3 min | 95[5] |
Experimental Protocols
Two common protocols for the palladium-catalyzed Cbz deprotection of piperidine derivatives are detailed below. The first employs hydrogen gas, while the second utilizes a hydrogen transfer reagent, which can be advantageous for laboratories not equipped for handling hydrogen gas.[6]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
Materials:
-
Cbz-protected piperidine derivative
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium relative to the substrate)[7]
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected piperidine derivative in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.[7]
-
Carefully add 10% Pd/C to the solution. The typical catalyst loading is 10-20% by weight of the substrate.[6]
-
Purge the flask with an inert gas, such as nitrogen or argon.[7]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere has been replaced by hydrogen.[7]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a hydrogen-filled balloon is often sufficient for atmospheric pressure reactions).[6][7] For more challenging substrates, a pressurized hydrogenation apparatus may be necessary.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, carefully purge the flask with an inert gas to remove any excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. It is good practice to quench the catalyst on the filter paper with water before disposal.[7]
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is often milder and can offer better chemoselectivity for substrates with other reducible functional groups.[1]
Materials:
-
Cbz-protected piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected piperidine derivative in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution.
-
In a separate flask, dissolve ammonium formate (typically 3-5 equivalents) in a minimal amount of water or the reaction solvent and add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.
Mandatory Visualizations
Caption: A generalized experimental workflow for Cbz deprotection via catalytic hydrogenation.
Caption: A troubleshooting guide for common issues in catalytic hydrogenation for Cbz removal.
Troubleshooting and Optimization
Even though catalytic hydrogenation is a robust method, challenges such as slow or incomplete reactions and the formation of side products can arise.
Slow or Incomplete Reactions
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds.[7][8] Ensure the starting material is free from such impurities. If the substrate contains a sulfur moiety, consider alternative deprotection methods.[8]
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish over time. Using a fresh batch of high-quality catalyst is recommended.[8][9] Pearlmann's catalyst, Pd(OH)₂/C, can be a more active alternative.[9]
-
Insufficient Hydrogen Pressure: For sterically hindered substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure (e.g., to 50 psi) can enhance the reaction rate.[7][8]
-
Product Inhibition: The deprotected piperidine, being a basic amine, can coordinate to the palladium catalyst and inhibit its activity.[8][10] Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst and improving the reaction rate.[8][9]
-
Poor Mixing: As a heterogeneous reaction, vigorous stirring is crucial to ensure efficient contact between the substrate, hydrogen, and the catalyst surface.[8]
Side Reactions
-
Reduction of Other Functional Groups: While generally selective, catalytic hydrogenation can sometimes reduce other susceptible functional groups like alkenes, alkynes, nitro groups, or aryl halides. Catalytic transfer hydrogenation often provides better selectivity in these cases.[8]
-
N-Alkylation: When using methanol as a solvent, there is a possibility of N-alkylation of the newly formed amine, although this is more commonly observed with primary amines. If this is a concern, switching to other solvents like ethanol, ethyl acetate, or THF is advisable.
By carefully considering the substrate, reaction conditions, and potential pitfalls, the catalytic hydrogenation for Cbz removal from piperidine derivatives can be a highly effective and reliable transformation in the synthesis of complex molecules for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
Welcome to the technical support center for the purification of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound are flash column chromatography and recrystallization. Flash chromatography is effective for removing a wide range of impurities, including unreacted starting materials and side-products. Recrystallization is particularly useful for achieving high purity of the final solid product, assuming a suitable solvent system can be identified.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities can arise from several sources during the synthesis, which typically involves N-protection of a piperidine-3-carboxylate derivative with a Cbz group, followed by methylation at the 3-position. Potential impurities include:
-
Unreacted Starting Materials: Such as Methyl 1-Cbz-piperidine-3-carboxylate (the precursor before methylation).
-
Diastereomers: If the starting material is racemic or if the methylation creates a new stereocenter, you may have a mixture of diastereomers.
-
Byproducts of Cbz-protection: Including benzyl alcohol, which can be formed during the protection step.
-
Degradation Products: The Cbz group can be sensitive to certain conditions. For instance, accidental exposure to acidic conditions can lead to its partial removal.[1][2] Hydrogenolysis conditions can also cleave the Cbz group.[3]
-
Over-methylated or Under-methylated Species: Depending on the methylation reaction conditions.
Q3: My purified compound appears as an oil, but I expected a solid. What could be the reason?
A3: this compound is often described as an oil or a low-melting solid. The presence of residual solvent or minor impurities can lower the melting point, causing it to appear as an oil. Ensure the compound is thoroughly dried under high vacuum. If it remains an oil, further purification by flash column chromatography may be necessary to remove impurities that are inhibiting crystallization.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to separate and quantify any diastereomers.
-
Thin-Layer Chromatography (TLC): A quick method to assess purity and to determine appropriate solvent systems for column chromatography.
Troubleshooting Guides
Guide 1: Troubleshooting Flash Column Chromatography
This guide addresses common issues encountered during the purification of this compound by flash column chromatography.
Data Presentation: Mobile Phase Systems for Column Chromatography
| Mobile Phase System | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating moderately polar compounds from non-polar impurities. A gradient of increasing ethyl acetate is often effective. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds or when separation is not achieved with hexane/ethyl acetate. A small percentage of methanol is typically sufficient. |
Experimental Protocol: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If a stronger solvent is used, adsorb the sample onto a small amount of silica gel before loading onto the column.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization: Troubleshooting Workflow for Poor Separation in Column Chromatography
Caption: A workflow diagram for troubleshooting common issues in flash column chromatography.
Guide 2: Troubleshooting Recrystallization
This guide provides solutions for common problems encountered during the recrystallization of this compound.
Data Presentation: Common Recrystallization Solvents
| Solvent / Solvent System | Type | Comments |
| Isopropanol | Single Solvent | A good starting point for moderately polar compounds. |
| Ethanol | Single Solvent | Similar to isopropanol, often effective. |
| Hexane / Ethyl Acetate | Solvent/Anti-solvent | Dissolve in a minimum of hot ethyl acetate and add hexane until cloudy, then cool. |
| Diethyl Ether / Hexane | Solvent/Anti-solvent | Dissolve in diethyl ether and add hexane as the anti-solvent. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, attempt to dissolve a small amount of the crude product in various solvents at room temperature and then with heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Mandatory Visualization: Decision Tree for Recrystallization Troubleshooting
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Common side reactions in the synthesis of Cbz-protected piperidines
Welcome to the Technical Support Center for the synthesis of Cbz-protected piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the N-protection of piperidines with the Carboxybenzyl (Cbz) group.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Cbz protection of piperidine?
The Cbz protection of piperidine involves the reaction of the secondary amine of the piperidine ring with benzyl chloroformate (Cbz-Cl). The reaction proceeds via a nucleophilic acyl substitution where the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: What are the most common reagents and conditions for the Cbz protection of piperidines?
The most common method for Cbz protection of amines is the Schotten-Baumann reaction, which involves using an aqueous base like sodium carbonate or sodium bicarbonate.[1] Alternatively, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) can be used.[2]
Q3: What are the main side reactions to be aware of during the synthesis of Cbz-protected piperidines?
The primary side reactions include:
-
Over-reaction/Di-acylation: While less common with piperidine itself, substituted piperidines with other nucleophilic groups could potentially undergo multiple acylations.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, especially in the presence of a base. This reduces the amount of reagent available for the protection reaction and can complicate purification.
-
Formation of Benzyl Alcohol: This can occur through the hydrolysis of benzyl chloroformate or as a byproduct of side reactions.
-
Formation of Quaternary Ammonium Salts: While less likely in the protection reaction itself, subsequent reactions or improper handling could lead to the formation of quaternary ammonium salts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Cbz-protected piperidines.
Issue 1: Low Yield of the Desired N-Cbz-piperidine Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While many Cbz protections are run at 0°C to room temperature, gentle heating may be required for less reactive piperidine derivatives. However, be cautious as higher temperatures can promote side reactions. |
| Hydrolysis of Benzyl Chloroformate | - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize moisture.- Rate of Addition: Add the benzyl chloroformate slowly to the reaction mixture, especially at lower temperatures, to control the exothermic reaction and minimize hydrolysis. |
| Sub-optimal pH/Base | - Aqueous Base: When using an aqueous base like NaHCO₃, ensure the pH is maintained in the optimal range (typically 8-10) to facilitate the reaction without excessive hydrolysis of the Cbz-Cl.- Organic Base: If using an organic base like triethylamine, ensure at least a stoichiometric amount is used to neutralize the HCl generated. |
| Poor Quality Reagents | - Benzyl Chloroformate: Use fresh or properly stored benzyl chloroformate. Older bottles may have partially hydrolyzed.- Piperidine Derivative: Ensure the starting piperidine is pure and free of contaminants that could interfere with the reaction. |
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Impurities and Troubleshooting Steps:
| Impurity | Identification | Prevention and Removal |
| Unreacted Piperidine | Can be detected by TLC or NMR. | - Stoichiometry: Use a slight excess of benzyl chloroformate (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the piperidine.- Work-up: An acidic wash (e.g., with 1M HCl) during the work-up will protonate the unreacted piperidine, making it water-soluble and easily removed in the aqueous layer. |
| Benzyl Alcohol | Can be observed by TLC and NMR. | - Anhydrous Conditions: As mentioned above, preventing the hydrolysis of benzyl chloroformate is key.- Purification: Benzyl alcohol can typically be removed by silica gel column chromatography. |
| Over-alkylated Byproducts | Unlikely for piperidine itself, but possible for derivatives. | - Controlled Stoichiometry: Use a 1:1 or slight excess of the protecting agent. |
Experimental Protocols and Data
Protocol 1: Cbz Protection of Piperidine-4-carboxylic Acid
This protocol provides a high-yield synthesis of a Cbz-protected piperidine derivative.[3]
Reaction Scheme:
Procedure:
-
To a solution of piperidine-4-carboxylic acid (25 g) in a mixture of THF (75 mL) and water (75 mL), add sodium bicarbonate (30.8 g).
-
Cool the mixture to 0°C.
-
Add benzyl chloroformate (38.9 mL) dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature for 5 hours, monitoring by TLC.
-
After completion, remove the organic solvent under reduced pressure.
-
Take up the residue in water (200 mL) and wash with ethyl acetate (2 x 150 mL).
-
Acidify the aqueous phase with dilute HCl and extract with ethyl acetate.
-
Dry the combined organic extracts over Na₂SO₄ and concentrate under vacuum to yield the product.
Quantitative Data:
| Product | Yield |
| 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | 96% |
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting common issues in the synthesis of Cbz-protected piperidines.
Caption: Troubleshooting workflow for the synthesis of Cbz-protected piperidines.
Caption: Decision pathway for selecting and optimizing Cbz protection conditions.
References
Technical Support Center: Synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate. This valuable building block is often used in the development of novel therapeutics. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your synthetic success.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing targeted solutions in a user-friendly question-and-answer format.
Q1: What is the most effective synthetic route to obtain this compound with a high yield?
A1: The optimal synthetic strategy involves a three-step sequence starting from piperidine-3-carboxylic acid:
-
N-Cbz Protection: The piperidine nitrogen is first protected with a carboxybenzyl (Cbz) group.
-
Esterification: The carboxylic acid at the 3-position is then converted to its methyl ester.
-
α-Methylation: The final and most crucial step is the selective methylation at the 3-position (α- to the ester).
This sequence is generally preferred as it avoids potential side reactions associated with methylation of the unprotected amine and simplifies purification.
Q2: I am observing a low yield during the N-Cbz protection step. How can I improve it?
A2: Low yields in the N-Cbz protection step are often due to suboptimal reaction conditions. Here are some troubleshooting tips:
-
Base Selection: Ensure you are using a suitable base to neutralize the HCl generated during the reaction. Schotten-Baumann conditions, using an aqueous solution of a base like sodium carbonate or sodium bicarbonate, are often effective.[1]
-
Reagent Quality: Use freshly opened or purified benzyl chloroformate (Cbz-Cl), as it can degrade over time.
-
Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of Cbz-Cl can minimize the formation of side products.
-
pH Monitoring: Ensure the pH of the reaction mixture is maintained in the optimal range (typically pH 8-10) to ensure the piperidine nitrogen remains nucleophilic.
Q3: My esterification reaction is incomplete or has a low yield. What are the common causes and solutions?
A3: Incomplete esterification can be frustrating. Consider the following points for optimization:
-
Choice of Esterification Method:
-
For N-Cbz-3-methylpiperidine-3-carboxylic acid: If you are esterifying after methylation, using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a mild and effective method.[2][3]
-
For piperidine-3-carboxylic acid (before N-protection): A common and high-yielding method is to use thionyl chloride in methanol. This in situ generates methyl chloroformate, which reacts with the carboxylic acid.[4]
-
-
Water Removal: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate or consume the reagents.
-
Reaction Time and Temperature: Some sterically hindered carboxylic acids may require longer reaction times or gentle heating to go to completion.
Q4: The α-methylation step is proving difficult, with low conversion and the formation of multiple products. How can I optimize this critical step?
A4: The α-methylation is the most challenging step and requires careful control of reaction conditions to ensure high yield and selectivity.
-
Strong, Non-Nucleophilic Base: The formation of the enolate is critical. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation of the α-carbon.[5][6] Using weaker bases like alkoxides can lead to incomplete enolate formation and side reactions.[7]
-
Anhydrous Conditions: The enolate is highly reactive towards protic solvents. All glassware, solvents, and reagents must be scrupulously dried.
-
Low Temperature: The reaction should be performed at low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control of the enolate formation.[6]
-
Methylating Agent: Use a reactive methylating agent like methyl iodide or methyl triflate.
-
Order of Addition: Add the base to the ester solution at low temperature to form the enolate, and then add the methylating agent.
Q5: I am struggling with the purification of the final product. What are the recommended methods?
A5: Purification can be challenging due to the presence of starting materials and side products.
-
Column Chromatography: Silica gel column chromatography is the most effective method for purifying this compound. A gradient of ethyl acetate in hexanes is typically used as the eluent.
-
Extraction: A thorough aqueous workup is crucial to remove any remaining base, salts, and water-soluble impurities before chromatography.
-
Distillation: If the product is an oil, distillation under reduced pressure can be an effective purification method, especially for larger scales.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-Cbz-piperidine-3-carboxylate
This protocol outlines the first two steps of the synthesis: N-protection and esterification.
Materials:
-
Piperidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
Procedure:
-
N-Cbz Protection:
-
Dissolve piperidine-3-carboxylic acid (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Cbz-piperidine-3-carboxylic acid.
-
-
Esterification:
-
Suspend 1-Cbz-piperidine-3-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes).
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Methyl 1-Cbz-piperidine-3-carboxylate.
-
Protocol 2: α-Methylation of Methyl 1-Cbz-piperidine-3-carboxylate
This protocol describes the final methylation step.
Materials:
-
Methyl 1-Cbz-piperidine-3-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
LDA Preparation (in situ):
-
In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Enolate Formation and Methylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve Methyl 1-Cbz-piperidine-3-carboxylate (1 equivalent) in anhydrous THF.
-
Cool the ester solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the ester solution via a cannula.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to obtain this compound.
-
Data Presentation
| Reaction Step | Reagents and Conditions | Typical Yield (%) | Reference |
| N-Cbz Protection | Cbz-Cl, Na₂CO₃, H₂O/DCM, 0°C to rt | 85-95 | [1] |
| Esterification | SOCl₂, MeOH, reflux | 80-90 | [4] |
| Esterification | DCC, DMAP, DCM, 0°C to rt | 75-85 | [2][3] |
| α-Methylation | 1. LDA, THF, -78°C; 2. MeI | 60-75 | [5][6] |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for α-Methylation
Caption: Troubleshooting guide for the α-methylation step.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 3,3-Disubstituted Piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered 3,3-disubstituted piperidines.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with 3,3-disubstituted piperidines so challenging?
A1: The substituents at the C3 position create significant steric bulk around the piperidine ring. This steric hindrance can impede the approach of reagents and catalysts to the reactive centers, particularly the nitrogen atom (for N-functionalization) and the adjacent C2 and C4 positions (for C-H functionalization). This often leads to low reaction yields, slow reaction rates, or complete failure of the reaction.[1][2][3]
Q2: What are the most common challenges encountered when attempting to functionalize 3,3-disubstituted piperidines?
A2: The most common challenges include:
-
Low or no reactivity: The steric bulk prevents the substrate from accessing the catalyst's active site.[1][3]
-
Side reactions: Under harsh reaction conditions required to overcome steric hindrance, side reactions such as elimination or catalyst decomposition can become prevalent.[4]
-
Poor regioselectivity: Directing functionalization to a specific position on the piperidine ring can be difficult.[5]
-
Product inhibition: The sterically bulky product can sometimes bind to the catalyst and inhibit its activity.
Q3: What general strategies can be employed to improve the success rate of these reactions?
A3: Key strategies include:
-
Careful selection of catalyst and ligand: Bulky, electron-rich ligands are often necessary to promote the desired transformation.[1][2]
-
Optimization of reaction conditions: Screening of solvents, bases, temperatures, and reaction times is crucial.
-
Use of more reactive coupling partners: For example, in cross-coupling reactions, aryl iodides are more reactive than aryl chlorides.[4]
-
Employing alternative synthetic routes: This may include functionalizing a precursor molecule before ring formation or using methods like photoredox catalysis that can tolerate steric hindrance better.[6][7][8][9]
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig N-Arylation
Symptoms:
-
Incomplete consumption of the 3,3-disubstituted piperidine starting material.
-
Formation of significant amounts of hydrodehalogenation byproduct from the aryl halide.
-
Low isolated yield of the desired N-aryl piperidine.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficiently active catalyst | Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or SPhos). These ligands promote the formation of the active monoligated palladium species required for coupling with hindered amines.[2] |
| Steric hindrance impeding oxidative addition | If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.[4] |
| Inappropriate base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The choice of base can be critical and may need to be screened. |
| Solvent effects | Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions. However, for challenging substrates, screening other solvents may be beneficial.[10] Ensure the solvent is anhydrous and degassed. |
| Catalyst deactivation | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst. |
Experimental Workflow for Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig N-arylation of 3,3-disubstituted piperidines.
Issue 2: Failure of Suzuki or Sonogashira C-C Coupling at C3
Symptoms:
-
No formation of the desired C-C coupled product.
-
Recovery of unreacted starting materials.
-
In Sonogashira coupling, formation of alkyne homocoupling (Glaser coupling) products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric hindrance blocking transmetalation | For Suzuki coupling, consider using more reactive organoboron reagents like trifluoroborate salts (MIDA boronates can also be effective).[11] For Sonogashira coupling, ensure the copper co-catalyst is active. |
| Ineffective catalyst for hindered substrates | Use palladium catalysts with bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands that can facilitate the coupling of sterically demanding partners.[1][12] |
| Alkyne homocoupling (Sonogashira) | Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate the Glaser coupling side reaction.[1] |
| Base and solvent incompatibility | The choice of base and solvent is critical and can influence the outcome of the reaction. A thorough screening of conditions is recommended. For Suzuki coupling, a base is required to activate the boronic acid.[11] |
| Poor quality of reagents | Ensure that the boronic acid/ester (Suzuki) or terminal alkyne (Sonogashira) is of high purity. |
Logical Flow for Optimizing Sterically Hindered Cross-Coupling
Caption: Decision-making process for troubleshooting failed Suzuki or Sonogashira couplings with 3,3-disubstituted piperidines.
Issue 3: Difficulty in C-H Functionalization
Symptoms:
-
Lack of reactivity at the desired C-H bond.
-
A mixture of products functionalized at different positions.
-
Decomposition of the starting material under harsh conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High activation barrier for C-H cleavage | Employ methods that proceed via radical intermediates, such as photoredox catalysis. These methods can be less sensitive to steric hindrance.[6][7][8][9] |
| Lack of regioselectivity | Use a directing group on the piperidine nitrogen to guide the catalyst to a specific C-H bond. |
| Harsh reaction conditions | Explore milder reaction conditions offered by photoredox catalysis, which often proceeds at room temperature.[13] |
| Catalyst poisoning | The nitrogen atom of the piperidine can sometimes coordinate to and deactivate the catalyst. The choice of an appropriate protecting group on the nitrogen can mitigate this issue. |
Key Experimental Protocols
Protocol 1: Photoredox-Catalyzed α-C-H Arylation of a 3,3-Disubstituted Piperidine
This protocol is adapted from studies on the functionalization of highly substituted piperidines.[6][7][8][9]
Materials:
-
3,3-disubstituted piperidine (1.0 equiv)
-
Aryl nitrile (1.5 equiv)
-
Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Blue LED light source
Procedure:
-
In a nitrogen-filled glovebox, combine the 3,3-disubstituted piperidine, aryl nitrile, and photocatalyst in an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial approximately 5 cm from a blue LED light source and stir vigorously.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig N-Arylation of a Sterically Hindered 3,3-Disubstituted Piperidine
This protocol is a general procedure for the N-arylation of sterically hindered amines.[2]
Materials:
-
3,3-disubstituted piperidine (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a nitrogen-filled glovebox, add the aryl bromide, palladium precatalyst, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the 3,3-disubstituted piperidine and anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Quantitative Data Summary
Table 1: Representative Yields for Photoredox α-C-H Arylation of Substituted Piperidines
| Piperidine Substrate | Aryl Nitrile | Yield (%) | Diastereomeric Ratio | Reference |
| N-Boc-3,3-dimethylpiperidine | 4-cyanobenzonitrile | 85 | N/A | [6][7][8][9] |
| N-Boc-cis-2,3-dimethylpiperidine | 4-cyanobenzonitrile | 78 | >20:1 | [6][7][8][9] |
| N-Boc-3-ethyl-3-methylpiperidine | 3-cyanopyridine | 81 | N/A | [6][7][8][9] |
Table 2: Conditions and Yields for Buchwald-Hartwig N-Arylation of Hindered Amines
| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,2,6,6-Tetramethylpiperidine | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 75 | [2] |
| Diisopropylamine | 1-Bromo-4-tert-butylbenzene | P7 Precatalyst | NaOtBu | Toluene | 100 | 65 | [2] |
| 3,5-Dimethylpiperidine | 2-Bromonaphthalene | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 100 | 88 | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. escholarship.org [escholarship.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate under acidic conditions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic degradation pathways for this compound?
A1: this compound has two primary functional groups susceptible to degradation under acidic conditions: the N-Cbz (benzyloxycarbonyl) protecting group and the methyl ester.
-
Cleavage of the Cbz group: The Cbz group is known to be labile under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid.[1][2] While generally stable in mildly acidic media, harsh conditions can lead to its removal, yielding the unprotected piperidine and byproducts like toluene and carbon dioxide.[3][4] The mechanism involves protonation of the carbamate followed by cleavage.[3]
-
Hydrolysis of the Methyl Ester: The methyl ester can undergo acid-catalyzed hydrolysis to form the corresponding carboxylic acid.[5] This reaction is typically reversible and often requires heating with a dilute strong acid like HCl or H₂SO₄ to proceed at a significant rate.[6][7] Using an excess of water can drive the equilibrium towards the hydrolyzed product.[6]
Q2: How stable is the Cbz group to various acidic conditions?
A2: The stability of the Cbz group is condition-dependent. It is robust and stable under many reaction conditions, including mildly acidic media, which makes it orthogonal to other protecting groups like the highly acid-labile Boc group.[1] However, it is not completely stable to all acids. Strong acids, particularly Lewis acids or reagents like HBr in acetic acid, are commonly used for its removal.[8][9] Therefore, prolonged exposure to even moderately strong acids during workup or purification can lead to undesired deprotection.
Q3: Does the piperidine ring itself affect the compound's stability in acid?
A3: Yes. The nitrogen atom in the piperidine ring is basic and will be protonated in an acidic environment to form a piperidinium salt.[10] This salt formation can actually enhance the stability of the piperidine ring in an acidic medium.[10] However, the overall stability of the molecule will still be dictated by the more labile Cbz and ester groups.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantitatively monitoring the disappearance of the parent compound and the appearance of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradation products formed. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of the Cbz group during aqueous acidic workup. | The acidic solution used was too concentrated or the exposure time was too long. The Cbz group can be cleaved by strong acids.[3][4] | Use a milder acid (e.g., saturated NH₄Cl, dilute citric acid) or decrease the concentration of the strong acid. Minimize the duration of the acidic wash and perform the extraction at a lower temperature (0-5 °C). |
| Formation of a new, more polar compound detected by TLC/LC-MS after acidic treatment. | This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[6] Carboxylic acids are generally more polar than their ester counterparts. | Confirm the identity of the new compound by LC-MS. If ester hydrolysis is undesired, avoid prolonged heating and the use of excess water in acidic conditions.[7] Consider using a non-aqueous workup if possible. |
| Two new degradation products are observed. | This suggests that both Cbz group cleavage and methyl ester hydrolysis have occurred. The two products would be the deprotected piperidine ester and the Cbz-protected piperidine acid. A third product, the fully deprotected piperidine acid, may also be present. | To avoid this, use reaction and workup conditions that are mild enough to preserve both functional groups. If one transformation is desired over the other, reaction conditions must be carefully optimized. For example, ester hydrolysis can sometimes be achieved under basic conditions, which would preserve the Cbz group.[6] |
| The compound appears to degrade on a silica gel column. | Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, particularly with prolonged exposure. | Deactivate the silica gel by pre-treating it with a base like triethylamine (e.g., by running a solvent system containing 0.1-1% triethylamine through the column before loading the sample). Alternatively, use a different stationary phase like alumina (basic or neutral) or a reverse-phase column. |
Quantitative Stability Data
Specific experimental stability data for this compound is not widely available. The following table is an illustrative example of how such data would be presented, based on the expected chemical behavior of the molecule.
Table 1: Illustrative Stability of this compound in Aqueous Buffers
| pH | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Primary Degradant (Ester Hydrolysis) (%) | Secondary Degradant (Cbz Cleavage) (%) |
| pH 1.0 | 25 | 24 | 85.2 | 12.1 | 2.7 |
| 50 | 24 | 45.7 | 48.5 | 5.8 | |
| pH 4.5 | 25 | 24 | 99.1 | < 1.0 | < 0.1 |
| 50 | 24 | 92.4 | 7.1 | 0.5 | |
| pH 7.4 | 25 | 24 | > 99.9 | < 0.1 | < 0.1 |
| 50 | 24 | 98.5 | 1.3 | 0.2 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: General Procedure for Assessing Acidic Stability
This protocol outlines a typical experiment to determine the stability of the title compound at various pH values.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Standard buffer solutions (e.g., pH 1.0 HCl, pH 4.5 acetate buffer)
-
Stock solution of the test compound (e.g., 1 mg/mL in acetonitrile)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation: Prepare the acidic buffer solutions. Pre-warm the solutions to the desired experimental temperature (e.g., 25 °C or 50 °C).
-
Initiation: To a vial containing a known volume of the pre-warmed buffer (e.g., 990 µL), add a small volume of the compound's stock solution (e.g., 10 µL) to achieve the final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., 1%) to not affect the pH.
-
Incubation: Incubate the reaction vial at the constant target temperature.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately quench the degradation reaction by diluting the aliquot into a mobile phase or a neutral buffer to stop further reaction.
-
Analysis: Analyze the samples by a validated HPLC method to determine the percentage of the parent compound remaining relative to the T=0 sample.
-
Data Plotting: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the degradation rate constant.
Diagrams
Caption: Troubleshooting workflow for acidic degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tdcommons.org [tdcommons.org]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biosynce.com [biosynce.com]
Preventing racemization during synthesis of chiral piperidines
Welcome to the technical support center for the stereoselective synthesis of chiral piperidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to racemization and achieve high stereochemical purity in their synthetic routes.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of chiral piperidines.
Problem 1: Significant racemization detected in my product after a reaction under basic conditions.
Question: I started with an enantiomerically pure piperidine precursor, but after performing a reaction using a base, my product shows a significant loss of enantiomeric excess (e.e.). What are the likely causes and how can I fix this?
Answer:
Racemization under basic conditions is a common issue, especially when the chiral center is adjacent to a proton-activating group (like a carbonyl, nitro, or aryl group). The primary mechanism involves the removal of the proton at the chiral center by a base, which leads to the formation of a planar, achiral enolate or carbanion intermediate. This intermediate can then be re-protonated from either face, resulting in a mixture of enantiomers.
Possible Causes & Solutions:
-
Base Strength and Steric Hindrance: Strong, non-hindered bases (e.g., triethylamine, DBU) are more likely to cause racemization by readily abstracting the alpha-proton.
-
Solution: Switch to a weaker or more sterically hindered base. A bulkier base will have more difficulty accessing the alpha-proton, thus slowing down the rate of enolization and racemization.
-
-
Reaction Temperature: The rate of racemization is often highly dependent on temperature. Higher temperatures provide the energy to overcome the activation barrier for proton abstraction and enolate formation.
-
Solution: Perform the reaction at a lower temperature. Cooling the reaction to 0 °C, -20 °C, or even -78 °C can significantly suppress racemization. If the desired reaction is too slow at lower temperatures, a careful optimization between reaction rate and racemization is necessary.
-
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization.
-
Solution: Minimize the reaction time. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Quantitative Comparison of Bases in Peptide Coupling (Illustrative Data): Data adapted from studies on racemization during peptide synthesis, illustrating the principle.[1]
| Base | Relative Basicity | Steric Hindrance | % Racemization (Example) |
| Triethylamine (TEA) | High | Low | High |
| Diisopropylethylamine (DIPEA) | High | Medium | Medium |
| 2,4,6-Collidine | Medium | High | Low |
Problem 2: My reaction involves creating a new stereocenter, but I'm getting poor enantioselectivity.
Question: I am performing an asymmetric synthesis to create a chiral piperidine, but the enantiomeric excess (e.e.) of my product is low. How can I improve the stereoselectivity?
Answer:
Low enantioselectivity in an asymmetric reaction points to issues with the chiral catalyst, reagents, or reaction conditions, which are not effectively differentiating between the two transition states leading to the R and S enantiomers.
Possible Causes & Solutions:
-
Catalyst Choice and Loading: The choice of chiral catalyst or ligand is paramount. Not all catalysts are suitable for all substrates.
-
Solution: Screen a variety of chiral catalysts or ligands. For instance, in organocatalytic additions to imines, different proline derivatives or diarylprolinol silyl ethers can give vastly different results. In metal-catalyzed reactions, the choice of chiral ligand (e.g., phosphoramidites, dienes) is critical. Increasing catalyst loading can sometimes improve selectivity, but this should be optimized.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. However, in some rare cases, an unusual temperature dependence can be observed where selectivity inverts or improves at higher temperatures.[4][5] A temperature screen is therefore highly recommended.
-
Quantitative Data for Modern Asymmetric Syntheses:
| Method | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| Mn-Catalyzed C-H Oxidation [6][7][8] | Evolved Mn Catalyst | TFE | 0 | up to 86 | up to 98 |
| Rh-Catalyzed Cycloaddition [9] | [Rh(C₂H₄)₂Cl]₂ / CKphos | Toluene | 60 | 77 | 94 |
| Rh-Catalyzed Transamination [10][11][12] | [Cp*RhCl₂]₂ | DCM/H₂O | 40 | up to 98 | >99 (d.r.) |
| Organocatalytic Domino Reaction [13][14] | O-TMS diphenylprolinol | Toluene | RT | up to 95 | up to 99 |
| Organocatalytic Mannich Reaction [2][3] | L-Proline | Benzonitrile | -20 | 65 | 97 |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between racemization and epimerization? A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. This affects a single stereocenter in isolation. Epimerization, on the other hand, is the change in configuration at only one of several stereocenters in a molecule that has more than one. The starting material and product are diastereomers of each other, not enantiomers.[15][16]
Q2: Can my choice of N-protecting group help prevent racemization? A2: Yes, absolutely. Protecting groups like Carbamates (e.g., Boc, Cbz, Fmoc) are generally preferred over acyl-type protecting groups. This is because the lone pair on the nitrogen in a carbamate participates in resonance with the carbonyl group, making it less likely to participate in the formation of a racemization-prone intermediate like an oxazolone, a common issue in peptide and amino acid chemistry.
Q3: I need to perform a Mitsunobu reaction on a chiral piperidine-alkanol. Is there a risk of racemization? A3: The Mitsunobu reaction is well-known for proceeding with a clean inversion of stereochemistry at the reacting alcohol center.[17][18] If the chiral center is the carbon bearing the alcohol, you should expect inversion, not racemization. However, if there are other stereocenters in the molecule, particularly those with acidic protons alpha to activating groups, the reaction conditions (mildly acidic pKa of the nucleophile) could potentially lead to epimerization at those other sites, although this is less common. In some complex cases involving neighboring group participation, a mixture of diastereomers has been observed.[19][20]
Q4: How do I accurately determine the enantiomeric excess (e.e.) of my chiral piperidine? A4: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[21][22] The two enantiomers interact differently with the chiral phase, leading to different retention times and baseline separation of their peaks. The e.e. is calculated from the integrated areas of the two peaks. A general protocol is provided in the Experimental Protocols section below. For some non-chromophoric piperidines, pre-column derivatization with a UV-active agent (like p-toluenesulfonyl chloride) may be necessary to allow for UV detection.[21]
Experimental Protocols
Protocol 1: General Procedure for Enantioselective C-H Oxidation using a Manganese Catalyst
This protocol is adapted from the work of Costas, Sigman, and coworkers.[6][7][8]
-
Preparation: In a vial equipped with a magnetic stir bar, add the N-protected piperidine substrate (0.2 mmol, 1.0 equiv), the chiral manganese catalyst (e.g., (S,S)-[Mn(OTf)₂(pdp)], 1 mol%), and the co-ligand (e.g., a phthalimido N-protected chiral amino acid, 2 mol%).
-
Dissolution: Add anhydrous trifluoroethanol (TFE, 0.1 M solution) to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Oxidant: Prepare a 0.6 M solution of hydrogen peroxide (H₂O₂) in TFE. Add this solution (2.0 equiv) to the reaction mixture over a period of 30 minutes using a syringe pump.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Workup: Extract the mixture with an appropriate organic solvent (e.g., dichloromethane). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral N,O-acetal product.
-
Analysis: Determine the enantiomeric excess by chiral SFC or HPLC.
Protocol 2: General Procedure for Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of your purified piperidine derivative in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of ~0.1-0.2 mg/mL.
-
System Setup:
-
Column: Select an appropriate Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H, Chiralpak® IA, or Chiralpak-IC3).[21][23]
-
Mobile Phase: A common mobile phase for chiral separations is a mixture of n-hexane and isopropanol, often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape for basic compounds. A typical starting point is 90:10 (Hexane:IPA) + 0.1% DEA.
-
Flow Rate: Set a flow rate between 0.5 and 1.0 mL/min.
-
Detector: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 228 nm or 254 nm).[21]
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
If you have a racemic standard, inject it first to confirm the separation of the two enantiomer peaks and determine their retention times.
-
Inject your chiral sample.
-
-
Calculation: Integrate the peak areas for both enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ (A1 - A2) / (A1 + A2) ] * 100 (where A1 is the area of the major enantiomer's peak).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. differencebetween.com [differencebetween.com]
- 16. Racemization, enantiomerization, diastereomerization, and epimerization: Their meaning and pharmacological significance: AGOSR [agosr.com]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. atlanchimpharma.com [atlanchimpharma.com]
- 19. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. csfarmacie.cz [csfarmacie.cz]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Cbz Deprotection of Sterically Hindered Amines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group from sterically hindered amines. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to common problems observed during the Cbz deprotection of sterically hindered substrates.
Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis
Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to reach completion for my sterically hindered amine. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge, especially with sterically crowded substrates.[1] Several factors can impede the reaction. A systematic approach to troubleshooting is outlined below.
Potential Causes and Solutions:
-
Steric Hindrance: The primary issue is often the physical blockage of the catalyst's active sites by the bulky substrate.
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (thiols, thioethers) or other impurities in the starting material or solvent.[1]
-
Solution: Ensure the starting material is of high purity. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1]
-
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.
-
Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%) can also improve the reaction rate.[1]
-
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[1]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
-
Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.[1][3]
Issue 2: Undesired Side Reactions During Deprotection
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?
Answer: Side reactions depend heavily on the chosen deprotection method and the other functional groups present in your molecule.
-
Problem: During catalytic hydrogenation, other functional groups such as alkenes, alkynes, nitro groups, or aryl halides are also being reduced.[4][5]
-
Problem: When using HBr in acetic acid for deprotection, I observe acetylation of my newly formed amine.[4][8]
-
Problem: Deprotection with TMS-iodide is generating the genotoxic byproduct benzyl iodide.[5]
Frequently Asked Questions (FAQs)
Q1: Which Cbz deprotection method is best for a sterically hindered amine with reducible functional groups?
For substrates containing functionalities sensitive to reduction (e.g., alkenes, aryl halides), non-reductive methods are recommended.[5][6]
-
Acidic Cleavage: Conditions like HBr in acetic acid are effective but can be harsh.[11] A milder and often superior choice is AlCl₃ in hexafluoroisopropanol (HFIP), which shows good functional group tolerance.[10]
-
Nucleophilic Cleavage: A method using 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-Dimethylacetamide (DMAC) is highly selective.[1][10] It is particularly useful for substrates that might poison palladium catalysts.[2]
Q2: What starting parameters should I use for transfer hydrogenation of a hindered Cbz-amine?
Catalytic transfer hydrogenation is an excellent alternative to high-pressure hydrogenation.
-
Reagents: Use 10% Pd/C as the catalyst and ammonium formate as the hydrogen donor.[7]
-
Conditions: A typical procedure involves refluxing the substrate with the catalyst and an excess of ammonium formate in methanol.[7] The reaction is often complete within 1-3 hours.[6]
Q3: My substrate is insoluble in common hydrogenation solvents like methanol. What can I do?
Poor solubility can significantly hinder heterogeneous catalysis.[3]
-
Solution: Screen different solvents or solvent mixtures. THF, ethyl acetate, or mixtures with alcohols can be effective.[3][12] For particularly difficult substrates, using a micelle-forming surfactant like TPGS-750-M in water has been shown to facilitate the reaction.[13]
Data Summary
The choice of a Cbz deprotection method depends on factors like steric hindrance, the presence of other sensitive functional groups, and desired reaction conditions.
| Deprotection Method | Reagents & Conditions | Suitability for Hindered Amines | Key Advantages | Potential Issues |
| Catalytic Hydrogenation | H₂ (1-50+ atm), 5-10% Pd/C or 20% Pd(OH)₂/C, MeOH/EtOH/THF, RT to 60°C[1][6] | Moderate to Good (may require forcing conditions) | Clean byproducts (toluene, CO₂); mild conditions.[4][6] | Slow for hindered substrates; catalyst poisoning; reduces other functional groups.[1][5] |
| Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH, reflux[6][7] | Good | Avoids handling H₂ gas; often more selective than direct hydrogenation.[4] | May still affect highly labile groups; requires elevated temperature. |
| Acidic Cleavage | 33% HBr in Acetic Acid, RT[1] | Very Good | Effective for substrates resistant to hydrogenation. | Harsh conditions; can cleave other acid-sensitive groups; potential for acylation side products.[4][8] |
| Lewis Acid Cleavage | AlCl₃, Hexafluoroisopropanol (HFIP), RT[10] | Excellent | Mild, scalable, and tolerates many reducible functional groups.[10] | HFIP is a specialty solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75°C[6][10] | Excellent | Orthogonal to hydrogenation and acidic methods; ideal for sulfur-containing molecules.[6][10] | Requires elevated temperature and basic conditions.[2] |
Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation
This method is suitable for moderately hindered Cbz-protected amines where other reducible groups are absent.
-
Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol%), and a suitable solvent (e.g., Methanol, Ethanol, or THF).
-
Procedure:
-
In a high-pressure reaction vessel, dissolve the Cbz-protected amine in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).[1]
-
Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 40-60 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.[6]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.[6]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]
-
Protocol 2: Acidic Cleavage with HBr in Acetic Acid
This protocol is effective for robust, sterically hindered substrates.
-
Materials: Cbz-protected amine, 33% Hydrogen bromide (HBr) in acetic acid.
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[1]
-
Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[1]
-
Upon completion, the product hydrobromide salt can often be precipitated by the addition of anhydrous ether.[1]
-
Collect the solid by filtration, wash with ether, and dry under vacuum.
-
Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol
This method is ideal for sensitive substrates containing reducible groups or catalyst poisons.[10]
-
Materials: Cbz-protected amine, 2-Mercaptoethanol, Potassium phosphate (K₃PO₄), and N,N-Dimethylacetamide (DMAC).[6]
-
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).[1][6]
-
Add 2-mercaptoethanol (e.g., 2 equivalents) to the mixture.[1][6]
-
Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[1][10]
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).[1][6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. tdcommons.org [tdcommons.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the efficiency of esterification for piperidine-3-carboxylic acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of esterification for piperidine-3-carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of piperidine-3-carboxylic acids in a question-and-answer format.
Question 1: My Fischer esterification of piperidine-3-carboxylic acid is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer esterification of piperidine-3-carboxylic acids are common due to the presence of the basic piperidine nitrogen, which can neutralize the acid catalyst. Here are several factors to consider and troubleshoot:
-
N-Protection: The secondary amine in the piperidine ring is basic and will react with the acid catalyst, rendering it ineffective. It is highly recommended to protect the nitrogen atom before esterification. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
Catalyst Choice and Loading: While sulfuric acid is a common catalyst, p-toluenesulfonic acid (p-TsOH) can also be effective. Ensure you are using a sufficient catalytic amount, which may need to be higher than typical esterifications due to any unprotected amine.
-
Water Removal: Fischer esterification is a reversible reaction.[1][2] The presence of water, a byproduct, will drive the equilibrium back towards the starting materials.[1][2] To drive the reaction to completion, it is crucial to remove water as it forms. This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.
-
Employing a large excess of the alcohol reactant to shift the equilibrium towards the product.[2]
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
-
Reaction Time and Temperature: These reactions often require elevated temperatures (reflux) and prolonged reaction times (several hours to overnight) to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Question 2: I am attempting a Steglich esterification of N-Boc-piperidine-3-carboxylic acid, but the reaction is sluggish and I'm observing a significant amount of N-acylurea byproduct. What can I do?
Answer:
Sluggish reaction rates and the formation of N-acylurea are known challenges in Steglich esterifications, particularly with sterically hindered substrates.[3][4] Here are some troubleshooting steps:
-
Catalyst (DMAP) Loading: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that accelerates the reaction and suppresses the formation of the N-acylurea side product.[4][5] Ensure you are using a catalytic amount, typically 5-10 mol%.
-
Reagent Purity: The coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), should be of high purity. Old or improperly stored DCC can be less reactive.
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The presence of water can hydrolyze the activated intermediate.
-
Temperature: The reaction is typically run at room temperature.[5] If the reaction is slow, gentle heating (e.g., to 40 °C) might improve the rate, but be cautious as this can sometimes promote side reactions.
-
Steric Hindrance: If the alcohol you are using is sterically bulky, the reaction will be slower.[3] In such cases, increasing the reaction time and ensuring efficient stirring is important.
Question 3: My starting material is the hydrochloride salt of piperidine-3-carboxylic acid. Can I directly use it in an esterification reaction?
Answer:
Using the hydrochloride salt directly can be challenging. The presence of the chloride counterion can interfere with certain reaction conditions.
-
For Fischer Esterification: The HCl salt will react with the alcohol to generate HCl in situ, which can act as the catalyst. However, controlling the stoichiometry and preventing side reactions can be difficult. It is generally better to neutralize the hydrochloride salt first.
-
For Steglich Esterification: The hydrochloride salt is generally not compatible with Steglich conditions, which are performed under neutral to slightly basic conditions. The presence of the acid salt will neutralize the base (like DMAP) and inhibit the reaction.
Recommendation: It is best practice to neutralize the hydrochloride salt before esterification. This can be done by treating a solution of the salt with a base like sodium bicarbonate or triethylamine, followed by extraction of the free amine.
Question 4: I am struggling with the purification of my piperidine-3-carboxylic acid ester. I'm observing significant tailing on my silica gel column. How can I improve the purification?
Answer:
The basicity of the piperidine nitrogen leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.[6] Here are some strategies to overcome this:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[6]
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (C18) can be an excellent option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen and improve peak shape.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the esterification of N-protected piperidine-3-carboxylic acids?
A1: For N-protected piperidine-3-carboxylic acids, the Steglich esterification is often preferred. It is a mild method that can be performed at room temperature and is compatible with a wide range of functional groups.[4] The use of a coupling agent like DCC or EDC in the presence of a catalytic amount of DMAP provides good to excellent yields.[7]
Q2: Do I need to protect the nitrogen of piperidine-3-carboxylic acid before esterification?
A2: Yes, it is highly recommended. The secondary amine is nucleophilic and basic, which can lead to side reactions and catalyst deactivation, especially under acidic conditions like in Fischer esterification. Protecting the nitrogen with a group like Boc or Cbz will lead to cleaner reactions and higher yields.
Q3: What are some common side products in the esterification of piperidine-3-carboxylic acids and how can I minimize them?
A3:
-
N-Acylurea Formation (Steglich Esterification): This occurs when the O-acylisourea intermediate rearranges.[4] It can be minimized by using a catalytic amount of DMAP and ensuring the reaction is not unnecessarily prolonged.[5]
-
Polymerization/Dimerization: If the piperidine nitrogen is unprotected, it can react with an activated carboxylic acid to form amide-linked dimers or polymers. N-protection is the most effective way to prevent this.
-
Racemization: For chiral piperidine-3-carboxylic acids, some esterification methods can cause racemization, especially if the conditions are harsh. Steglich esterification is generally considered a mild method that minimizes the risk of racemization.[3]
Q4: How can I monitor the progress of my esterification reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The ester product will typically have a higher Rf value than the starting carboxylic acid. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize both the starting material and the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Data Presentation
Table 1: Comparison of Common Esterification Methods for Carboxylic Acids
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄, p-TsOH) | Reflux in excess alcohol or with water removal (Dean-Stark) | Inexpensive reagents, suitable for large scale. | Requires harsh acidic conditions and high temperatures; not suitable for sensitive substrates; equilibrium reaction.[1][8] |
| Steglich Esterification | Carboxylic acid, Alcohol, DCC or EDC, DMAP (catalytic) | Room temperature in an aprotic solvent (e.g., DCM, THF) | Mild conditions, high yields, suitable for sensitive and sterically hindered substrates.[3][4][5] | Reagents are more expensive, formation of urea byproduct that needs to be removed.[9] |
| SOCl₂/Alcohol | Carboxylic acid, Thionyl chloride (SOCl₂), Alcohol | Typically performed at 0 °C to room temperature | High yields, converts the carboxylic acid to a more reactive acid chloride in situ. | SOCl₂ is corrosive and moisture-sensitive, generates HCl and SO₂ as byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification of N-Boc-Piperidine-3-Carboxylic Acid
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) are added the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Fischer Esterification of N-Boc-Piperidine-3-Carboxylic Acid
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in the desired alcohol (used as both reactant and solvent, typically a large excess) is added a catalytic amount of sulfuric acid (e.g., 5 mol%).
-
The reaction mixture is heated to reflux and stirred for 4-24 hours. A Dean-Stark apparatus can be used if a co-solvent like toluene is employed to remove water.
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: General experimental workflow for the esterification of piperidine-3-carboxylic acid.
Caption: Troubleshooting decision tree for low yield in esterification reactions.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from several sources including unreacted starting materials, side reactions, and subsequent workup procedures. These may include:
-
Unreacted Starting Materials: 1-Cbz-3-methylpiperidine-3-carboxylic acid and methylation reagents.
-
Byproducts of N-protection: Di-Cbz protected piperidine (if the starting material was not fully methylated), and benzyl alcohol from the decomposition of benzyl chloroformate.
-
Byproducts of Esterification: Unreacted carboxylic acid.
-
Hydrolysis Products: 1-Cbz-3-methylpiperidine-3-carboxylic acid, if the methyl ester is hydrolyzed during workup or purification.
-
Epimers: Diastereomers at the C3 position of the piperidine ring may form depending on the reaction conditions.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification. A typical mobile phase is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can separate closely related impurities. A C18 column with a gradient of water and acetonitrile (often with 0.1% TFA) is a common choice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q3: Can this compound be purified by recrystallization?
A3: The introduction of a Cbz protecting group can often make the protected product easier to crystallize.[1] While there is no specific recrystallization protocol for this exact molecule in the literature, it is a viable purification technique to explore. A solvent screen using various solvents like ethyl acetate, hexane, ethanol, or mixtures thereof would be necessary to identify suitable conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC after reaction, one of which corresponds to the starting carboxylic acid. | Incomplete esterification. | - Ensure the methylation reagent was used in sufficient excess. - Increase the reaction time or temperature. - Purify the crude product using flash column chromatography to separate the ester from the unreacted acid. |
| Product is an oil and fails to crystallize. | Presence of impurities preventing crystallization. | - Purify the oil by flash column chromatography. - Attempt co-distillation with a solvent like toluene to remove residual solvents. - Try dissolving the oil in a small amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexane) dropwise until turbidity is observed, then cool to induce crystallization. |
| Low yield after purification. | - Loss of product during aqueous workup if the pH is not controlled, leading to hydrolysis of the ester. - Product adhering to the silica gel during column chromatography. | - Maintain a neutral or slightly basic pH during aqueous extraction. - When performing column chromatography, consider adding a small amount of a neutral or slightly basic modifier to the eluent to minimize interaction with the silica gel. |
| Presence of an unexpected stereoisomer (epimer) in the final product. | Epimerization can occur under basic or acidic conditions, especially if there is a prolonged reaction or purification time at elevated temperatures. | - Use mild reaction and purification conditions. - If epimers are formed, they can often be separated by careful flash column chromatography or preparative HPLC. |
| Contamination with benzyl alcohol. | Benzyl chloroformate (Cbz-Cl) used for N-protection can decompose to benzyl alcohol. | - Benzyl alcohol can usually be removed by washing the organic layer with water or a mild aqueous base during the workup. - It can also be separated by flash column chromatography. |
Quantitative Data Presentation
The following tables present hypothetical data to illustrate the effectiveness of different purification methods. The actual results may vary depending on the specific experimental conditions.
Table 1: Purification of this compound by Flash Column Chromatography
| Sample | Purity before Chromatography (%) | Mobile Phase | Purity after Chromatography (%) | Yield (%) |
| Crude Product A | 85 | Hexane:Ethyl Acetate (4:1) | >98 | 90 |
| Crude Product B | 70 | Hexane:Ethyl Acetate (Gradient) | >99 | 85 |
Table 2: Recrystallization of this compound
| Sample | Purity before Recrystallization (%) | Solvent System | Purity after Recrystallization (%) | Yield (%) |
| Partially Purified C | 95 | Ethyl Acetate/Hexane | >99 | 80 |
| Partially Purified D | 92 | Ethanol/Water | >98 | 75 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized for specific impurity profiles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Column Packing: Pack a silica gel column with a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 4:1).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions. The elution can be monitored by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Thin Layer Chromatography (TLC) for Monitoring Purification
-
Plate Preparation: Use a silica gel coated TLC plate.
-
Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., DCM) and spot it onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., Hexane:Ethyl Acetate 4:1).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate). The Rf value of the product can be used to track its presence in different fractions.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Large-Scale Production of Substituted Piperidines
Welcome to the Technical Support Center for the large-scale production of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of piperidine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of substituted piperidines?
The most frequently encountered challenges in the large-scale production of substituted piperidines include:
-
Low or inconsistent yields: Difficulty in maintaining high yields when transitioning from laboratory to production scale.
-
Catalyst deactivation and poisoning: The nitrogen atom in piperidines can act as a catalyst poison, particularly for precious metal catalysts used in hydrogenation.[1]
-
Poor stereoselectivity: Controlling the desired stereochemistry of substituted piperidines can be difficult on a large scale.
-
Difficult purification: The separation of the desired piperidine product from starting materials, byproducts, and solvents can be complex, especially the removal of pyridine due to the formation of an azeotrope.[2]
-
Safety concerns: Handling of flammable solvents, pyrophoric catalysts, and toxic reagents at a large scale requires stringent safety protocols.[3][4][5]
Q2: My piperidine solution turned yellow/brown upon storage. What is the cause and how can I prevent it?
Discoloration of piperidine and its derivatives is often due to oxidation.[3] To prevent this, it is recommended to store piperidine-containing solutions under an inert atmosphere (e.g., nitrogen or argon) and to use antioxidants if compatible with your downstream applications.
Q3: I am struggling to separate my substituted piperidine product from unreacted pyridine. What are the best methods for large-scale purification?
Separating piperidine from pyridine is a common challenge due to the formation of a constant boiling azeotropic mixture.[2] For large-scale purification, the following methods are effective:
-
Azeotropic distillation: Introducing an entrainer like a non-aromatic hydrocarbon can form a new, lower-boiling azeotrope with pyridine, allowing for its removal.[2]
-
Pressure-swing distillation: This technique involves altering the distillation pressure to shift the azeotropic composition, enabling separation.
-
Selective salt formation: Piperidine is a stronger base than pyridine and will selectively react with CO2 to form a solid piperidine carbonate, which can be filtered off. The free piperidine can then be liberated by treatment with a strong base.[6]
Troubleshooting Guides by Synthetic Method
Catalytic Hydrogenation of Pyridines
This is one of the most direct and atom-economical methods for piperidine synthesis.[7] However, scaling up this reaction can present several challenges.
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) on a Large Scale |
| Slow or Incomplete Reaction | 1. Catalyst Poisoning: The piperidine product can act as a poison to the catalyst.[1] 2. Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow reaction rates. 3. Poor Mass Transfer: Inefficient mixing of hydrogen gas, liquid, and solid catalyst. | 1. Use an Acidic Solvent: Glacial acetic acid can protonate the pyridine, facilitating reduction and reducing catalyst poisoning.[8][9] 2. Optimize Pressure: Increase hydrogen pressure within the reactor's safety limits. Typical industrial pressures range from 50 to 70 bar.[7][9] 3. Improve Agitation: Use high-efficiency agitators to ensure good gas-liquid-solid mixing. |
| Low Yield | 1. Over-reduction (Hydrogenolysis): Cleavage of the C-N bond in the piperidine ring. 2. Catalyst Deactivation: Sintering or fouling of the catalyst. | 1. Catalyst Selection: Use catalysts less prone to hydrogenolysis, such as rhodium-based catalysts.[7] 2. Optimize Temperature: Operate at the lowest effective temperature. 3. Catalyst Regeneration: Investigate catalyst regeneration protocols, such as controlled oxidation to remove coke.[10] |
| Poor Diastereoselectivity | 1. Unfavorable Reaction Conditions: Temperature and pressure can influence stereochemical outcomes. 2. Incorrect Catalyst Choice: The nature of the catalyst support and metal can affect diastereoselectivity. | 1. Screen Reaction Parameters: Systematically vary temperature, pressure, and solvent to find optimal conditions for the desired diastereomer. 2. Catalyst Screening: Test different catalysts (e.g., PtO2, Rh/C) and supports. Acidified PtO2 has been used to synthesize cis-piperidine derivatives.[9] |
Logical Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation
Reductive Amination
Reductive amination is a versatile method for producing a wide variety of substituted piperidines.
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) on a Large Scale |
| Formation of Side Products | 1. Over-alkylation: The desired piperidine product can react further to form tertiary amines. 2. Aldol Condensation: The aldehyde or ketone starting material can undergo self-condensation. | 1. Control Stoichiometry: Use a moderate excess of the amine component. 2. Slow Addition: Add the reducing agent slowly to the mixture of the carbonyl compound and amine to keep the concentration of the carbonyl low. |
| Low Yield | 1. Inefficient Imine Formation: The initial condensation to form the imine or enamine is slow or incomplete. 2. Decomposition of Reducing Agent: Some reducing agents are sensitive to moisture or acidic/basic conditions. | 1. Use a Dehydrating Agent: Employ a Dean-Stark apparatus or molecular sieves to remove water and drive the imine formation equilibrium. 2. pH Control: Maintain the optimal pH for the specific reducing agent being used. |
| Epimerization | Loss of Stereochemical Integrity: The reaction conditions can cause epimerization at chiral centers. | Milder Reducing Agents: Use milder reducing agents like sodium triacetoxyborohydride (STAB), which often allows for lower reaction temperatures. |
Logical Troubleshooting Workflow for Side Product Formation in Reductive Amination
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related piperidine-containing fused ring systems.
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) on a Large Scale |
| Low Yield | 1. Decomposition of Starting Material: Electron-rich β-arylethylamines can be sensitive to strongly acidic conditions. 2. Reversibility of the Reaction: The initial iminium ion formation can be reversible. | 1. Optimize Acid Catalyst: Screen different Brønsted or Lewis acids and their concentrations. In some cases, the reaction can proceed without an acid catalyst.[11] 2. Azeotropic Water Removal: Use a Dean-Stark apparatus to remove water and drive the reaction forward. |
| Formation of Regioisomers | Lack of Regiocontrol: Unsymmetrical β-arylethylamines can lead to the formation of different regioisomers. | Use of Directing Groups: Introduce a directing group on the aromatic ring to favor cyclization at a specific position. |
| Poor Diastereoselectivity | Lack of Stereocontrol: The cyclization step may not be highly stereoselective. | 1. Chiral Auxiliaries: Employ a chiral auxiliary on the nitrogen or the aldehyde to induce diastereoselectivity. 2. Chiral Catalysts: Use a chiral Brønsted acid catalyst to control the stereochemical outcome. |
Logical Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction
Experimental Protocols
Protocol 1: Large-Scale Catalytic Hydrogenation of Pyridine
This protocol describes a general procedure for the catalytic hydrogenation of a substituted pyridine on a larger scale.
Materials:
-
Substituted pyridine
-
Catalyst (e.g., 5% Rh/C or PtO2)
-
Solvent (e.g., glacial acetic acid, methanol, or trifluoroethanol)
-
Hydrogen gas
-
High-pressure reactor (autoclave) with temperature and pressure controls and a high-efficiency agitator
-
Filtration system for catalyst removal (e.g., filter press)
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with the substituted pyridine and the chosen solvent.
-
Catalyst Addition: Under an inert atmosphere, carefully add the catalyst to the reactor. For pyrophoric catalysts like Raney Nickel, handle as a slurry in the reaction solvent.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar) and heat to the target temperature (e.g., 25-100 °C) with vigorous stirring.[7][9]
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analyzing samples via GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a bed of filter aid (e.g., Celite®) to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[7]
-
Product Isolation: The filtrate can be concentrated, and the product isolated by distillation, crystallization, or extraction.
Experimental Workflow for Catalytic Hydrogenation
Protocol 2: Large-Scale Purification of Piperidine via Carbonate Salt Formation
This protocol is particularly effective for removing pyridine impurities from a crude piperidine mixture.[3]
Materials:
-
Crude piperidine containing pyridine
-
Organic solvent (e.g., acetone, toluene)
-
Carbon dioxide (gas)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
-
Large reaction vessel with gas inlet and stirring
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude piperidine mixture in a suitable organic solvent in the reaction vessel.
-
Salt Formation: Cool the solution and bubble carbon dioxide gas through it with vigorous stirring. Piperidine will selectively react to form a solid piperidine carbonate precipitate.
-
Filtration: Filter the solid piperidine carbonate and wash the filter cake with a small amount of cold solvent to remove residual pyridine.
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base (e.g., NaOH solution) to liberate the free piperidine.
-
Extraction: Extract the liberated piperidine into a suitable organic solvent.
-
Final Purification: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent under reduced pressure. The resulting piperidine can be further purified by distillation if necessary.
Data Presentation
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| PtO2 (Adams' catalyst) | 50-70 bar H2, room temp., glacial acetic acid[7][9] | High activity, good for many substituted pyridines. | Expensive. |
| Rh/C | 5 bar H2, 40 °C, trifluoroethanol[7] | High selectivity, mild conditions. | Expensive. |
| Raney Nickel | 150-300 atm H2, up to 200 °C[8] | Cost-effective for industrial scale. | Requires harsh conditions, potential for over-reduction. |
| Iridium Complexes | Mild conditions[12] | Excellent chemoselectivity, tolerates sensitive functional groups. | Homogeneous catalyst, difficult to separate from product. |
| Electrocatalysis (Rh/C) | Ambient temp. & pressure[7][13] | Potentially safer and more sustainable. | Emerging technology, may require specialized equipment. |
Table 2: Typical Yields for Pictet-Spengler Reactions
| Reactants | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| Tryptamine + Benzaldehyde | HCl / Acetonitrile | 50 °C | 5.5 h | 53% | [14] |
| Tryptamine + Benzaldehyde | HCl / Toluene | 70 °C | 2 h | 58% | [14] |
| Tryptamine + Benzaldehyde | HCl / Acetic Acid | 70 °C | 5 h | 67% | [14] |
| Tryptamine derivatives + Aldehydes | HFIP (solvent and catalyst) | Reflux | 12 h | up to 96% | [9] |
Safety Information
The large-scale production of substituted piperidines involves significant safety considerations.
-
Flammability: Piperidine and many organic solvents used in its synthesis are highly flammable.[14] All equipment must be properly grounded, and non-sparking tools should be used.[3][4]
-
Toxicity: Piperidine is toxic if inhaled, ingested, or in contact with skin.[14] It can cause severe skin burns and eye damage.[14] Operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including respiratory protection, must be worn.
-
Pyrophoric Catalysts: Some hydrogenation catalysts (e.g., Raney Nickel, dry Pd/C) can be pyrophoric and ignite spontaneously in air. They must be handled under an inert atmosphere or as a slurry.
-
High-Pressure Reactions: Hydrogenation reactions are often carried out at high pressures, requiring certified reactors and adherence to strict safety protocols to prevent catastrophic failure.
Always consult the Safety Data Sheet (SDS) for all reagents and solvents used in your process and perform a thorough risk assessment before commencing any large-scale synthesis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 3. americanbio.com [americanbio.com]
- 4. chemos.de [chemos.de]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. bioengineer.org [bioengineer.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Conformational Landscape: A Comparative ¹H NMR Analysis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
For researchers and professionals in drug development, precise structural elucidation of novel molecules is paramount. This guide provides a comprehensive ¹H NMR analysis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a substituted piperidine derivative, offering a comparative perspective against related structures and a detailed experimental protocol for reproducible results.
Substituted piperidine rings are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules. The introduction of a carbamate protecting group, such as Carboxybenzyl (Cbz), and further substitution on the piperidine ring can significantly influence the conformational dynamics and, consequently, the therapeutic efficacy of the molecule. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing these structural nuances in solution. This guide presents an in-depth analysis of the ¹H NMR spectrum of this compound, detailing the expected chemical shifts and coupling patterns.
Comparative ¹H NMR Data Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the piperidine ring, the methyl ester, the tertiary methyl group, and the Cbz protecting group. Due to the restricted rotation around the amide bond of the Cbz group, some protons on the piperidine ring may exhibit broad signals or appear as distinct sets of resonances at room temperature.
For a comprehensive understanding, the predicted ¹H NMR data for the target molecule is compared with the experimental data of a structurally related compound, Methyl N-Boc-piperidine-3-carboxylate, and the parent piperidine structure. This comparison highlights the influence of the N-protecting group and the C3-substituents on the chemical shifts of the piperidine ring protons.
| Proton Assignment | This compound (Predicted) | Methyl N-Boc-piperidine-3-carboxylate [1] | Piperidine [2][3] |
| Cbz-Ph | ~7.3-7.4 ppm (m, 5H) | - | - |
| Cbz-CH₂ | ~5.1-5.2 ppm (s, 2H) | - | - |
| OCH₃ | ~3.7 ppm (s, 3H) | 3.73 ppm (s, 3H) | - |
| Piperidine H2, H6 | ~3.0-4.2 ppm (m, 4H) | 2.98-3.50 ppm (m, 4H) | 2.79 ppm (t, 4H) |
| Piperidine H4, H5 | ~1.5-2.0 ppm (m, 4H) | 1.38-1.70 ppm (m, 4H) | 1.51-1.58 ppm (m, 6H) |
| C3-CH₃ | ~1.3 ppm (s, 3H) | - | - |
Note: The chemical shifts for this compound are predicted based on the analysis of similar structures and established substituent effects. The broad ranges for the piperidine protons are indicative of the complex conformational dynamics and potential diastereotopicity introduced by the substituents and the Cbz group.
Visualizing Molecular Connectivity and NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key proton environments that are differentiated in the ¹H NMR spectrum.
References
A Researcher's Guide to 13C NMR Spectrum Interpretation for Substituted Piperidines
For researchers, scientists, and drug development professionals, understanding the nuances of 13C NMR spectroscopy is paramount for the structural elucidation of substituted piperidines, a common scaffold in many pharmaceutical agents. This guide provides a comparative analysis of 13C NMR chemical shifts in substituted piperidines, supported by experimental data, to aid in the interpretation of their spectra. We will explore the influence of substituent type, position, and stereochemistry on the 13C chemical shifts of the piperidine ring.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of the piperidine ring are highly sensitive to its substitution pattern. The electron density and steric environment around each carbon atom are altered by the presence of substituents, leading to predictable upfield or downfield shifts in the spectrum.
Unsubstituted Piperidine as a Baseline
To understand the effect of substitution, it is essential to first consider the 13C NMR spectrum of unsubstituted piperidine. In deuterated chloroform (CDCl3), the chemical shifts are approximately:
-
C2/C6: ~47.2 ppm
-
C3/C5: ~27.2 ppm
-
C4: ~25.2 ppm[1]
These values serve as a reference point for evaluating the impact of various substituents.
N-Substitution Effects
Substitution on the nitrogen atom primarily influences the chemical shifts of the α-carbons (C2 and C6) and to a lesser extent, the β-carbons (C3 and C5).
-
N-Alkyl Substitution: The introduction of an N-alkyl group generally causes a downfield shift for C2 and C6. The extent of this shift is influenced by the size and nature of the alkyl group. For instance, the C2/C6 chemical shifts in N-alkylpiperidines are influenced by the bulkiness of the N-alkyl substituent[2].
-
N-Oxidation: Conversion of the piperidine nitrogen to an N-oxide results in a significant downfield shift of the C2 and C6 carbons[2]. This deshielding effect is attributed to the electron-withdrawing nature of the N-oxide functionality.
C-Substitution Effects
Substituents on the carbon atoms of the piperidine ring induce more complex changes in the 13C NMR spectrum, with the magnitude and direction of the shifts depending on the substituent's electronic and steric properties, as well as its position and stereochemistry.
-
α-Substitution (at C2): A substituent at the C2 position will have a pronounced effect on the chemical shifts of C2, C3, and C6. The effect on C4 and C5 is generally smaller.
-
β-Substitution (at C3): A substituent at the C3 position will primarily affect the chemical shifts of C2, C3, C4, and C5.
-
γ-Substitution (at C4): A substituent at the C4 position will have the most significant impact on the chemical shift of C4, with smaller effects on C3 and C5.
Stereochemical Effects: Axial vs. Equatorial Substituents
The orientation of a substituent (axial or equatorial) on the piperidine ring has a profound and predictable effect on the 13C NMR chemical shifts, primarily due to steric interactions.
-
γ-Gauche Effect: A key principle in interpreting the spectra of substituted cyclohexanes and piperidines is the γ-gauche effect. An axial substituent introduces a steric interaction with the axial hydrogens at the γ-positions (two carbons away), causing a shielding (upfield shift) of the γ-carbon. For example, an axial methyl group at C2 will cause an upfield shift of C4 and C6 compared to an equatorial methyl group. This effect is a powerful tool for determining the stereochemistry of substituted piperidines. Studies on N-methylpiperidine have contributed to the understanding of these conformational effects[3].
Quantitative 13C NMR Data for Substituted Piperidines
The following table summarizes representative 13C NMR chemical shift data for a selection of substituted piperidines, illustrating the effects discussed above. All chemical shifts are in ppm relative to TMS.
| Compound | Solvent | C2 | C3 | C4 | C5 | C6 | Substituent Carbons |
| Piperidine[1] | CDCl₃ | 47.2 | 27.2 | 25.2 | 27.2 | 47.2 | - |
| N-Methylpiperidine | CDCl₃ | 56.5 | 26.5 | 24.5 | 26.5 | 56.5 | 42.5 (N-CH₃) |
| 1-(4-Bromobenzyl)piperidine[4] | DMSO-d₆ | 53.8 | 25.6 | 24.0 | 25.6 | 53.8 | 62.0 (CH₂), 119.7, 130.7, 130.9, 138.1 (Aryl) |
| 1-(4-Methoxybenzyl)piperidine[4] | DMSO-d₆ | 53.8 | 25.6 | 24.1 | 25.6 | 53.8 | 54.9 (OCH₃), 62.3 (CH₂), 113.4, 129.9, 130.4, 158.1 (Aryl) |
| Piperine[5] | CDCl₃ | 43.2/46.8 | 24.7 | 25.7 | 26.8 | 43.2/46.8 | 101.3, 105.6, 108.4, 120.2, 122.6, 125.3, 130.9, 138.2, 142.4, 148.1, 148.2, 165.5 |
Experimental Protocol for Quantitative 13C NMR
Acquiring accurate and quantitative 13C NMR spectra is crucial for the correct interpretation and comparison of data. Below is a detailed protocol for obtaining high-quality quantitative 13C NMR spectra of substituted piperidines.
1. Sample Preparation:
-
Accurately weigh 10-50 mg of the substituted piperidine sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration that provides a good signal-to-noise ratio.
-
Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) at 0 ppm) for chemical shift referencing.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer for better signal dispersion and sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
3. Acquisition Parameters for Quantitative Analysis:
-
Pulse Sequence: Use a standard pulse sequence for proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments)[6]. To suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrations, use an inverse-gated decoupling sequence.
-
Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T1 (spin-lattice relaxation time) of the carbon nuclei being quantified[6]. If T1 values are unknown, they can be measured using an inversion-recovery experiment. For many organic molecules, a delay of 30-60 seconds is sufficient.
-
Pulse Angle: Use a 90° pulse angle to ensure maximum signal intensity per scan.
-
Number of Scans (ns): Set the number of scans to achieve an adequate signal-to-noise ratio for accurate integration. This will depend on the sample concentration.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum carefully to ensure all peaks are correctly phased.
-
Reference the spectrum using the internal standard (TMS at 0.0 ppm) or the solvent peak.
-
Perform baseline correction to ensure accurate integration of the signals.
-
Integrate the peaks of interest. The integral values will be proportional to the number of carbon atoms contributing to each signal.
Logical Relationships in 13C NMR Interpretation
The interpretation of 13C NMR spectra of substituted piperidines involves a logical workflow that considers the interplay of various factors. This can be visualized as a decision-making process.
References
- 1. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pathways for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate. Given the absence of direct experimental data in publicly available literature for this specific compound, this comparison guide is constructed based on established fragmentation principles of its constituent functional groups: the N-benzyloxycarbonyl (Cbz) protected piperidine ring, the quaternary center at the 3-position, and the methyl ester. The fragmentation patterns are discussed in the context of Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), a common technique for the structural elucidation of pharmaceutical compounds.[1]
Predicted Fragmentation Pathway
The fragmentation of this compound under positive-ion ESI-MS/MS is anticipated to be initiated by protonation of the piperidine nitrogen, the most basic site in the molecule.[1] The subsequent collision-induced dissociation (CID) would lead to a cascade of fragmentation events primarily driven by the Cbz protecting group and the substituents on the piperidine ring.
The major fragmentation pathways are visualized below. The parent molecule protonated at the nitrogen atom ([M+H]⁺) has a predicted mass-to-charge ratio (m/z) of 292.16. The key fragmentation steps include the loss of the benzyl group, the entire benzyloxycarbonyl group, and subsequent cleavages involving the methyl ester and the piperidine ring structure.
Data Presentation: Predicted Fragment Ions
The following table summarizes the key fragment ions predicted for this compound. The fragmentation is heavily influenced by the substituents on the piperidine ring.[1] The stability of the resulting ions, such as the tropylium cation, often dictates the most abundant peaks in the spectrum.
| Fragment Ion | Predicted m/z | Proposed Structure / Origin | Comparison & Notes |
| [M+H]⁺ | 292.16 | Protonated parent molecule | The precursor ion for MS/MS analysis. |
| Fragment A | 201.12 | [M+H - C₇H₇]⁺ | Loss of a benzyl radical (91 Da). This α-cleavage next to the carbamate oxygen is a common pathway for Cbz-protected amines.[1] |
| Fragment B | 157.11 | [Fragment A - CO₂]⁺ or [M+H - C₈H₇O₂]⁺ | Loss of CO₂ (44 Da) from Fragment A, or loss of the entire benzyloxycarbonyl group. This corresponds to the protonated methyl 1,3-dimethylpiperidine-3-carboxylate core. The molecular weight of the non-Cbz protected molecule is 157.21.[2] |
| Fragment C | 91.05 | [C₇H₇]⁺ | Formation of the highly stable tropylium cation. This is a hallmark fragment for compounds containing a benzyl group and is often the base peak. |
| Fragment D | 233.14 | [M+H - COOCH₃]⁺ | Loss of the methoxycarbonyl radical (59 Da). Loss of an alkoxy radical is a characteristic fragmentation of methyl esters.[3][4] |
Comparative Analysis
To understand the fragmentation pattern, it is useful to compare it with simpler, related structures:
-
N-Cbz-piperidine vs. Target Molecule: A simple N-Cbz-piperidine would also show the characteristic loss of the benzyl group (m/z 91) and the tropylium ion itself. The additional fragments at m/z 201.12 and 157.11 in the target molecule are diagnostic for the presence and fragmentation of the methyl- and methylcarboxylate- substituents at the C3 position.
-
Methyl piperidine-3-carboxylate vs. Target Molecule: Without the Cbz group, the fragmentation of Methyl piperidine-3-carboxylate (MW 143.18) would be dominated by ring-opening pathways and the loss of the methoxycarbonyl group (-59 Da).[5] The presence of the Cbz group in the target molecule directs the primary fragmentation, leading to the prominent tropylium ion and the neutral loss of the entire protecting group, which would be absent in the simpler analogue.
The quaternary carbon at the C3 position in the target molecule sterically hinders some typical piperidine ring fragmentation pathways, making fragmentation events involving the exocyclic substituents (Cbz and methyl ester groups) more favorable.
Experimental Protocols
This section provides a representative protocol for acquiring MS/MS data for compounds like this compound.
Objective: To determine the fragmentation pattern of the target compound using LC-MS/MS.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF), equipped with an electrospray ionization (ESI) source.[1]
Materials:
-
Sample: this compound dissolved in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 µg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Methodology:
-
Chromatographic Separation (Optional - for mixture analysis):
-
Mass Spectrometry Analysis:
-
Ionization Mode: ESI Positive.[1]
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated precursor ion, [M+H]⁺. The expected m/z is 292.16. Scan range could be m/z 50-500.
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 292.16) in the first mass analyzer (Q1).
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ion in the collision cell (Q2) using an inert gas (e.g., Nitrogen or Argon).
-
Collision Energy: Optimize the collision energy (e.g., ramp from 10-40 eV) to achieve a rich spectrum of fragment ions.
-
Detection: Scan the resulting fragment ions in the final mass analyzer (Q3 or TOF).
-
Data Analysis: Analyze the resulting product ion spectrum to identify the m/z values of the fragment ions. Propose structures for these fragments based on the mass differences from the precursor ion, corresponding to logical neutral losses. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 1-methylpiperidine-3-carboxylate | CAS#:1690-72-8 | Chemsrc [chemsrc.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for Piperidines
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the nitrogen atom of piperidines is a critical decision in the synthesis of a vast array of pharmaceuticals and complex organic molecules. The choice between the Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an objective comparison of these three widely used protecting groups, supported by experimental data, to facilitate an informed decision-making process.
At a Glance: Key Characteristics
The primary distinction between Cbz, Boc, and Fmoc lies in their cleavage conditions, which underpins their orthogonal nature in synthetic strategies. Orthogonality allows for the selective removal of one protecting group in the presence of others, a crucial aspect in multi-step syntheses.
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis, it is stable under both acidic and basic conditions, making it a robust choice for various reaction sequences.[1]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while remaining stable to basic and hydrogenolytic conditions.[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Characterized by its lability to basic conditions, commonly cleaved with a solution of piperidine in an organic solvent, and is stable to acidic and hydrogenolytic conditions.[1]
Quantitative Performance Comparison
The following tables summarize indicative quantitative data for the protection and deprotection of piperidines with Cbz, Boc, and Fmoc groups. It is important to note that yields and reaction times can vary depending on the specific substrate, reagents, and reaction conditions.
Table 1: Indicative Yields for the Protection of Piperidine
| Protecting Group | Reagent | Typical Yield | Reference |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~96% | [2] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | 70% - quantitative | [1][3] |
| Fmoc | 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) | High (specific data for piperidine varies) | General knowledge |
Table 2: Comparison of Deprotection Conditions and Times for N-Protected Piperidines
| Protecting Group | Deprotection Method | Typical Reagents | Typical Reaction Time | Reference |
| Cbz | Catalytic Hydrogenolysis | H₂, 10% Pd/C | 3-10 minutes to several hours | [4] |
| Boc | Acidolysis | 25-50% TFA in DCM | 1 - 18 hours | [5][6] |
| Fmoc | Basal Cleavage | 20% Piperidine in DMF | 5 - 20 minutes | [5][7] |
Table 3: Stability Profile of Protected Piperidines
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Catalytic Hydrogenolysis (H₂/Pd) |
| Cbz | Generally Stable (cleaved by strong acids) | Stable | Labile |
| Boc | Labile | Stable | Stable |
| Fmoc | Stable | Labile | Stable |
Experimental Protocols
Detailed methodologies for the protection and deprotection of piperidines are crucial for reproducible and high-yielding synthetic outcomes.
Protection of Piperidine
1. N-Cbz-Piperidine Synthesis
-
Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate, Tetrahydrofuran (THF), Water, Ethyl acetate, Hydrochloric acid (dilute).
-
Procedure: To a solution of piperidine in a mixture of THF and water, add sodium bicarbonate. Cool the mixture to 0°C and add benzyl chloroformate dropwise. The reaction is typically stirred at room temperature for several hours. After completion, the organic solvent is removed, and the aqueous residue is worked up by washing with ethyl acetate, followed by acidification and extraction of the product.[2]
2. N-Boc-Piperidine Synthesis
-
Materials: Piperidine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide, Dichloromethane (DCM), Water.
-
Procedure: Dissolve piperidine in a biphasic mixture of DCM and aqueous sodium hydroxide. Add a solution of di-tert-butyl dicarbonate in DCM dropwise at 0°C. The reaction is typically stirred at room temperature overnight. The organic layer is then separated, washed, dried, and concentrated to yield the product.
3. N-Fmoc-Piperidine Synthesis
-
Materials: Piperidine, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate, Dioxane, Water, Diethyl ether, Hydrochloric acid (dilute).
-
Procedure: Dissolve piperidine in an aqueous solution of sodium bicarbonate and dioxane. Add a solution of Fmoc-OSu in dioxane and stir the mixture at room temperature overnight. The reaction mixture is then worked up by washing with diethyl ether, followed by acidification of the aqueous layer to precipitate the product.
Deprotection of N-Protected Piperidines
1. Cbz Deprotection (Catalytic Hydrogenolysis)
-
Materials: N-Cbz-piperidine, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure: Dissolve the N-Cbz-piperidine in methanol. Carefully add the Pd/C catalyst. The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times). The reaction mixture is stirred under a hydrogen atmosphere at room temperature. Reaction times can vary from minutes to hours. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected piperidine.[4]
2. Boc Deprotection (Acidolysis)
-
Materials: N-Boc-piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the N-Boc-piperidine in DCM. Add TFA to the solution (typically 25-50% v/v). The reaction is stirred at room temperature for 1 to 18 hours, depending on the substrate. The solvent and excess TFA are then removed under reduced pressure to yield the piperidinium salt.[6]
3. Fmoc Deprotection (Base Cleavage)
-
Materials: N-Fmoc-piperidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure: Dissolve the N-Fmoc-piperidine in DMF. Add a 20% (v/v) solution of piperidine in DMF. The reaction is typically complete within 5-20 minutes at room temperature. The reaction mixture is then diluted with water and extracted to isolate the deprotected piperidine.[5][7]
Visualizing the Chemistry: Structures and Workflows
To further elucidate the relationships and processes described, the following diagrams are provided.
Discussion and Recommendations
The choice between Cbz, Boc, and Fmoc for the protection of piperidines is highly dependent on the overall synthetic strategy.
-
Cbz is an excellent choice for solution-phase synthesis, particularly when robustness to both acidic and basic conditions is required. Its tendency to impart crystallinity can aid in the purification of intermediates. However, the requirement for catalytic hydrogenolysis may not be compatible with other functional groups in the molecule, such as alkenes or alkynes.
-
Boc is a versatile protecting group, widely used in both solution and solid-phase synthesis. Its stability to a broad range of reagents, coupled with its clean removal under acidic conditions, makes it a popular choice. Care must be taken with acid-sensitive substrates, and the generation of the tert-butyl cation upon deprotection can sometimes lead to side reactions.
-
Fmoc is the protecting group of choice for solid-phase peptide synthesis (SPPS) and is also valuable in other applications where mild, basic deprotection is required. The speed of its removal is a significant advantage. However, the potential for side reactions such as diketopiperazine formation at the dipeptide stage, and aspartimide formation in peptide synthesis, should be considered.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. N-BOC-4-(2-ETHOXYCARBONYL-VINYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Guide to Alternative Synthetic Routes for 3-Methylpiperidine-3-carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
The 3-methylpiperidine-3-carboxylate ester scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active molecules. The strategic placement of a quaternary carbon center at the 3-position of the piperidine ring offers unique conformational constraints and opportunities for further functionalization. This guide provides a comparative analysis of plausible synthetic routes to access this important structural motif, offering insights into the methodologies, potential yields, and key considerations for each approach. The information presented is a synthesis of established organic chemistry principles and data from related syntheses in the scientific literature.
Comparative Analysis of Synthetic Routes
The synthesis of 3-methylpiperidine-3-carboxylate esters can be broadly approached through two main strategies: construction of the piperidine ring with the desired substitution pattern in place, or post-functionalization of a pre-formed piperidine-3-carboxylate. This guide explores four distinct synthetic pathways, outlining the key transformations and reagents for each.
Table 1: At-a-Glance Comparison of Synthetic Routes
| Parameter | Route A: Dieckmann Cyclization | Route B: C3-Alkylation of Piperidine-3-carboxylate | Route C: Reductive Amination of a δ-Keto Ester | Route D: Michael Addition Approach |
| Key Reaction | Intramolecular Claisen condensation | Enolate alkylation | Imine/enamine reduction and cyclization | Conjugate addition of an amine |
| Starting Materials | Substituted pimelic acid diester | Piperidine-3-carboxylate ester | Acyclic δ-keto ester | α,β-unsaturated ester and an amine |
| Typical Reagents | Strong base (e.g., NaOEt) | Strong base (e.g., LDA), Methyl iodide | Amine source (e.g., NH₃), Reducing agent (e.g., H₂, NaBH₃CN) | Amine, Base |
| Reported Yields | Moderate to Good (multi-step) | Variable, potential for N-alkylation | Good to Excellent | Moderate to Good |
| Key Advantages | Good for ring formation | Potentially shorter route | High functional group tolerance | Atom economical |
| Key Challenges | Multi-step synthesis of precursor | Competition between C- and N-alkylation | Synthesis of the keto-ester precursor | Control of regioselectivity |
Route A: Dieckmann Cyclization
The Dieckmann cyclization is a robust method for the formation of five- and six-membered rings via an intramolecular Claisen condensation of a diester.[1][2] In this approach, a suitably substituted pimelate ester undergoes cyclization to form a β-keto ester, which can then be alkylated and decarboxylated to yield the target 3-methylpiperidine-3-carboxylate.
Experimental Protocol: Dieckmann Cyclization
-
Cyclization: The substituted diethyl pimelate is dissolved in an anhydrous solvent (e.g., toluene) and added dropwise to a suspension of a strong base, such as sodium ethoxide, at reflux. The reaction is monitored until completion.
-
Alkylation: The resulting cyclic β-keto ester is treated with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to form the enolate, followed by the addition of methyl iodide.
-
Decarboxylation: The alkylated β-keto ester is then subjected to acidic hydrolysis and heated to induce decarboxylation, affording the final product.
Table 2: Quantitative Data for Dieckmann Cyclization Route (Representative)
| Step | Reagents & Conditions | Typical Yield (%) | Reaction Time (h) |
| Cyclization | Diethyl 3-aminopimelate, NaOEt, Toluene, Reflux | 70-80 | 4-6 |
| Alkylation | β-keto ester, NaH, MeI, THF, 0 °C to rt | 80-90 | 2-4 |
| Decarboxylation | Alkylated β-keto ester, 6M HCl, Reflux | 85-95 | 6-8 |
| Overall | ~48-68 |
Route B: C3-Alkylation of a Piperidine-3-carboxylate Ester
Direct alkylation at the C3 position of a piperidine-3-carboxylate ester presents a more direct route. This method relies on the formation of an enolate at the α-carbon to the ester, followed by quenching with an electrophile (methyl iodide). A key challenge is managing the competition between C-alkylation and N-alkylation of the piperidine nitrogen.[3]
Experimental Protocol: C3-Alkylation
-
N-Protection: The piperidine-3-carboxylate ester is first protected with a suitable group (e.g., Boc, Cbz) to prevent N-alkylation.
-
Enolate Formation and Alkylation: The N-protected ester is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added slowly to form the enolate. Methyl iodide is then added to the reaction mixture.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final product.
Table 3: Quantitative Data for C3-Alkylation Route (Representative)
| Step | Reagents & Conditions | Typical Yield (%) | Reaction Time (h) |
| N-Protection | Piperidine-3-carboxylate, Boc₂O, Et₃N, DCM | 90-98 | 2-4 |
| Alkylation | N-Boc-ester, LDA, MeI, THF, -78 °C | 60-75 | 1-2 |
| Deprotection | N-Boc-3-methyl ester, TFA or HCl in Dioxane | 90-98 | 1-3 |
| Overall | ~49-70 |
Route C: Reductive Amination of a δ-Keto Ester
Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclic amines.[4][5] This route involves the condensation of a δ-keto ester with an amine source, followed by in situ reduction of the resulting imine or enamine to form the piperidine ring.
Experimental Protocol: Reductive Amination
-
Reaction Setup: The δ-keto ester, an amine source (e.g., ammonium acetate for a primary piperidine nitrogen), and a reducing agent are combined in a suitable solvent (e.g., methanol, ethanol).
-
Reduction: For catalytic hydrogenation, a catalyst such as palladium on carbon (Pd/C) is used under a hydrogen atmosphere.[6] Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed.[5] The reaction is stirred until the starting material is consumed.
-
Workup and Purification: The reaction mixture is filtered (if a solid catalyst is used), the solvent is removed, and the product is purified by distillation or chromatography.
Table 4: Quantitative Data for Reductive Amination Route (Representative)
| Step | Reagents & Conditions | Typical Yield (%) | Reaction Time (h) |
| One-Pot Reaction | δ-keto ester, NH₄OAc, H₂ (50 psi), Pd/C, EtOH | 75-90 | 12-24 |
| Alternative Reduction | δ-keto ester, NH₄OAc, NaBH₃CN, MeOH | 70-85 | 6-12 |
| Overall | 70-90 |
Route D: Michael Addition Approach
The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated system can be a powerful tool for constructing the piperidine ring.[7] In this strategy, a primary amine adds to an appropriately substituted Michael acceptor, followed by an intramolecular cyclization to form the piperidine ring.
Experimental Protocol: Michael Addition
-
Michael Addition: The primary amine is added to a solution of the Michael acceptor in a suitable solvent. The reaction can be catalyzed by a base.
-
Cyclization: The resulting Michael adduct is then cyclized, often under basic or acidic conditions, to form a piperidone intermediate.
-
Reduction: The piperidone is subsequently reduced to the corresponding piperidine to yield the final product.
Table 5: Quantitative Data for Michael Addition Route (Representative)
| Step | Reagents & Conditions | Typical Yield (%) | Reaction Time (h) |
| Michael Addition | Diethyl 2-methyl-2-pentenedioate, Benzylamine, EtOH | 80-90 | 4-6 |
| Cyclization/Reduction | Adduct, NaBH₄ | 70-80 | 3-5 |
| Overall | ~56-72 |
Conclusion
The synthesis of 3-methylpiperidine-3-carboxylate esters can be achieved through several viable synthetic routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences.
-
Reductive amination appears to be a highly efficient and convergent approach, potentially offering the highest overall yield in a single step.
-
C3-alkylation is a more direct but potentially lower-yielding route due to the challenge of selective C-alkylation over N-alkylation.
-
The Dieckmann cyclization and Michael addition routes are robust and well-established methods for ring formation, though they typically involve more synthetic steps.
Researchers and drug development professionals should carefully consider the trade-offs between these approaches to select the most suitable strategy for their specific synthetic goals. Further optimization of reaction conditions for each route may lead to improved yields and efficiency.
References
- 1. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
HPLC methods for purity analysis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
An Objective Comparison of HPLC Methods for Purity Analysis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
For researchers, scientists, and drug development professionals, establishing a robust analytical method to determine the purity of pharmaceutical intermediates is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient (API). This compound, a chiral piperidine derivative, requires accurate assessment of both chemical and enantiomeric purity. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for this purpose.
Comparison of Proposed Analytical Methods
The primary analytical challenges for this compound involve separating potential process-related impurities and quantifying the individual enantiomers. HPLC is the preeminent technique for this type of analysis.[4] A comparison of potential chromatographic approaches is summarized below.
| Parameter | HPLC-UV (Achiral Reversed-Phase) | HPLC-UV (Chiral Normal-Phase) | Alternative: GC-MS |
| Principle | Chromatographic separation of the analyte and its impurities on a non-polar stationary phase based on polarity. | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation.[1] | Separation of volatile compounds in the gas phase followed by mass analysis.[5] |
| Primary Use | Determination of chemical purity (process impurities, degradation products). | Determination of enantiomeric purity (quantification of the undesired enantiomer).[6] | Identification and quantification of volatile and semi-volatile impurities.[5] |
| Stationary Phase | C18 or C8 silica-based column. | Polysaccharide-based chiral column (e.g., amylose or cellulose derivatives like Chiralpak® series).[1][6] | Non-polar capillary column (e.g., DB-5ms).[5] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients with additives like TFA or formic acid. | Typically non-polar solvents like Hexane/Isopropanol or Hexane/Ethanol with an amine additive.[1] | Inert carrier gas (e.g., Helium).[5] |
| Detection | UV-Vis (Cbz group has a chromophore). | UV-Vis (Cbz group has a chromophore). | Mass Spectrometry (MS). |
| Sample Prep | Dissolution in a suitable solvent (e.g., mobile phase or a component of it). | Dissolution in the mobile phase. | May require derivatization to increase volatility.[1] |
| Key Advantages | Robust, widely available, excellent for general purity assessment.[7] | The gold standard for enantiomeric separation; high selectivity and accuracy.[1] | High sensitivity and specificity for impurity identification. |
| Key Limitations | Cannot separate enantiomers. | Column can be expensive and sensitive to matrix effects; requires specific solvent systems.[7] | Not suitable for non-volatile impurities; the compound may require derivatization. |
Experimental Protocols
Detailed experimental protocols are crucial for method development and validation. Below are proposed starting methodologies for the analysis of this compound.
Protocol 1: Achiral Purity by Reversed-Phase HPLC-UV
This method is designed to separate the main compound from potential process-related impurities and degradation products.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
Start at 30% B, hold for 2 min.
-
Linear gradient from 30% to 90% B over 15 min.
-
Hold at 90% B for 3 min.
-
Return to 30% B and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on the Cbz protecting group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Protocol 2: Enantiomeric Purity by Chiral HPLC-UV
This method aims to separate the (R) and (S) enantiomers of the target compound. The selection of the chiral stationary phase is critical and may require screening of several columns.[1]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA or similar amylose-based CSP (e.g., 4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine to improve peak shape.[1][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]
Workflow for HPLC Method Development and Validation
The development and validation of a reliable HPLC method is a systematic process. The diagram below illustrates a typical workflow that researchers can follow, from initial development to final implementation for routine analysis. The method must be validated according to ICH guidelines.[6]
Caption: A typical workflow for the development and validation of an HPLC method.
Alternative and Complementary Techniques
While HPLC is the primary technique, other methods can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile or semi-volatile impurities.[5] For a compound like this compound, derivatization might be necessary to enhance its volatility.[1]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular technique for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases (supercritical CO2).[3] Derivatization can also be used to improve separation efficiency in SFC.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used with chiral resolving agents to determine enantiomeric excess, although it is generally less sensitive than HPLC for detecting minor enantiomers.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. <i>p</i>-NO<sub>2</sub>-Cbz derivatization of primary chiral amines enables superior resolution by supercritical fluid chromatography [morressier.com]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of achiral h.p.l.c. as a preparative step for chiral analysis in biological samples and its use in toxicokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Crystallographic Analysis of Substituted Piperidine Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of bioactive molecules is fundamental to rational drug design. X-ray crystallography remains the definitive method for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide presents a comparative analysis of the X-ray crystallographic data for two closely related piperidine derivatives: t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one and its oxime analog, t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oxime. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, making the detailed structural characterization of its derivatives a critical aspect of medicinal chemistry.[1][2]
Comparative Crystallographic Data
The crystallographic data for the two piperidine derivatives are summarized in the table below, allowing for a direct comparison of their unit cell parameters and other key crystallographic details. These data offer insights into how a minor functional group modification—the conversion of a ketone to an oxime—influences the crystal packing and symmetry.
| Parameter | t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one[3][4][5] | t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oxime[6][7] |
| Chemical Formula | C₂₄H₂₃NO | C₂₄H₂₄N₂O |
| Molecular Weight | 341.43 | 356.45 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 9.8918(5) | 19.5024(9) |
| b (Å) | 30.6042(12) | 8.7503(4) |
| c (Å) | 12.3878(6) | 11.6500(6) |
| α (°) | 90 | 90 |
| β (°) | 92.426(2) | 100.846(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 3746.8(3) | 1952.58(16) |
| Z | 8 | 4 |
| Temperature (K) | 178 | 296(2) |
| Calculated Density (g/cm³) | 1.211 | - |
| Radiation (λ) | Mo Kα (0.71073 Å) | Cu Kα (1.54178 Å) |
| Final R value | 0.066 | 0.078 |
Experimental Protocols
The determination of the crystal structures of these piperidine derivatives involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one:
This compound was synthesized via a Mannich reaction. The resulting crude product was purified by recrystallization from ethanol to yield colorless plate-like crystals suitable for X-ray diffraction.[3][4]
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oxime:
This derivative was prepared by refluxing t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one with hydroxylamine hydrochloride and sodium acetate trihydrate in methanol. Following the reaction, water was added, and the product was extracted with diethyl ether. The residue obtained after solvent evaporation was dissolved in ether to yield solid crystals, which were then recrystallized from distilled ethanol to obtain single crystals of good quality.[7]
Single-Crystal X-ray Diffraction
The general workflow for single-crystal X-ray diffraction is outlined below.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. To minimize thermal vibrations, the crystal is often cooled to a low temperature (e.g., 100-178 K).[1][3] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.[8]
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and a relevant biological pathway for benzylpiperidine derivatives.
Biological Context: Cholinesterase Inhibition
Derivatives of 2-benzylpiperidine have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[9][10] Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which can lead to improved cognitive function. The diagram above illustrates how a 2-benzylpiperidine derivative can inhibit AChE, thereby preventing the hydrolysis of acetylcholine and enhancing cholinergic neurotransmission. The precise three-dimensional structure of these inhibitors, as determined by X-ray crystallography, is crucial for understanding their binding to the active site of AChE and for the rational design of more potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative reactivity of 3- vs 4-substituted piperidine carboxylates
An Objective Comparison of the Reactivity of 3- and 4-Substituted Piperidine Carboxylates for Pharmaceutical Research
Introduction
Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds in pharmaceuticals, present in numerous classes of drugs.[1] Specifically, piperidine carboxylates serve as critical building blocks and key intermediates in the synthesis of complex drug molecules.[2] The seemingly subtle change in the substitution pattern on the piperidine ring, particularly the position of the carboxylate group, can have profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its chemical reactivity.
This guide provides a detailed comparison of the reactivity of 3-substituted versus 4-substituted piperidine carboxylates. We will explore how the substituent's position influences the molecule's conformational behavior and its reactivity in key synthetic transformations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Conformational Analysis: The Root of Reactivity Differences
The reactivity of cyclic compounds like piperidine is intrinsically linked to their conformational preferences. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. Substituents can occupy either an axial or equatorial position, with the equatorial position being generally favored for bulky groups to avoid unfavorable 1,3-diaxial interactions.[3]
The position of the carboxylate group (or its ester/amide derivative) influences this equilibrium. In 4-substituted piperidine carboxylates , the carboxylate group is positioned on a carbon that is symmetric with respect to the ring nitrogen. The conformational free energies for substituents at the 4-position are often similar to their analogous cyclohexanes.[4] For an ethyl carboxylate group (-CO₂Et), the equatorial conformer is significantly favored.[4]
In 3-substituted piperidine carboxylates , the situation is more complex. The substituent is closer to the nitrogen atom, leading to a greater influence of electronic interactions (electrostatic and hyperconjugative) between the nitrogen lone pair and the substituent.[5] While the equatorial position is still generally preferred to minimize steric strain, the energy difference between the axial and equatorial conformers can be smaller compared to the 4-substituted isomer, depending on the nature of the N-substituent and other groups on the ring.
Comparative Reactivity
The differences in conformation and electronic environment between the 3- and 4-substituted isomers directly translate to differences in their chemical reactivity.
N-Alkylation
N-alkylation is a fundamental transformation for elaborating the piperidine scaffold. The reaction rate is dependent on the nucleophilicity of the piperidine nitrogen. The presence of an electron-withdrawing carboxylate group decreases the nitrogen's nucleophilicity via an inductive effect.
-
4-Substituted: The carboxylate group is three sigma bonds away from the nitrogen. The inductive electron withdrawal is present but attenuated by distance.
-
3-Substituted: The carboxylate group is only two sigma bonds away, exerting a stronger deactivating inductive effect on the nitrogen.
Consequently, 4-substituted piperidine carboxylates are generally more reactive in N-alkylation reactions than their 3-substituted counterparts under similar conditions, often leading to higher yields or requiring milder reaction conditions.
Reactions of the Carboxylate Group: Ester Hydrolysis
The hydrolysis of the ester group is a critical reaction, relevant to both prodrug activation and synthetic manipulation. The rate of base-catalyzed hydrolysis (BAC2 mechanism) is highly sensitive to the electrophilicity of the carbonyl carbon and steric hindrance around it.[6]
-
4-Substituted: The ester group in the preferred equatorial position is sterically accessible. The electronic influence from the distant nitrogen is minimal.
-
3-Substituted: The ester group is closer to the bulk of the piperidine ring. If it transiently occupies the axial position, it becomes significantly more sterically hindered. Furthermore, the closer proximity to the nitrogen atom can influence the stability of the tetrahedral intermediate formed during hydrolysis.
While direct comparative kinetic data is sparse in the literature, principles of ester hydrolysis suggest that the hydrolysis of 4-substituted piperidine carboxylates is often faster and more facile than that of the more sterically encumbered 3-substituted isomers .[7] Electron-withdrawing groups on the nitrogen atom would be expected to increase the hydrolysis rate for both isomers by enhancing the carbonyl's electrophilicity.
| Reaction Type | 3-Substituted Piperidine Carboxylate | 4-Substituted Piperidine Carboxylate | Key Influencing Factor |
| N-Alkylation | Slower / Requires harsher conditions | Faster / Milder conditions | Electronic: Stronger inductive withdrawal from the closer -COOR group deactivates the nitrogen. |
| Ester Hydrolysis | Generally slower | Generally faster | Steric: The 3-position is sterically more encumbered, hindering the approach of the nucleophile (e.g., OH⁻). |
| Amide Coupling | Generally slower | Generally faster | Steric: Similar to hydrolysis, access to the carbonyl carbon by the amine is more restricted in the 3-isomer. |
Experimental Protocols
Protocol 1: N-Alkylation of Ethyl Piperidine-4-carboxylate
This protocol is adapted from established methods for the N-alkylation of secondary amines.[8]
-
Setup: To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.2 M), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. This typically takes 4-12 hours.
-
Workup: Filter off the inorganic base and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Protocol 2: Base-Catalyzed Hydrolysis of an N-Boc-Piperidine Carboxylate Ester
This protocol describes a typical saponification reaction.
-
Setup: Dissolve the N-Boc-piperidine carboxylate ester (1.0 eq) in a mixture of THF or methanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS), typically 2-16 hours.
-
Workup: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 using a suitable acid (e.g., 1M HCl).
-
Isolation: If the product precipitates, collect it by filtration. Otherwise, extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Conclusion
The choice between a 3-substituted and a 4-substituted piperidine carboxylate in a synthetic strategy is not arbitrary. The 4-substituted isomer typically exhibits higher reactivity at both the nitrogen atom (N-alkylation) and the carboxylate group (hydrolysis, amide coupling) due to reduced steric hindrance and a weaker deactivating electronic effect from the carboxylate group. In contrast, the 3-substituted isomer is less reactive, which may be advantageous in cases where selective functionalization of another part of the molecule is desired without affecting the piperidine core. Understanding these fundamental differences in reactivity, rooted in conformational and electronic effects, is paramount for designing efficient and robust synthetic routes in drug discovery and development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic Analysis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate Diastereomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in establishing structure-activity relationships and ensuring the purity and efficacy of pharmaceutical compounds. This guide provides a comparative analysis of the spectroscopic properties of the diastereomers of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry.
Due to the presence of two stereocenters at the C3 position of the piperidine ring, this compound exists as a pair of diastereomers: cis and trans. The relative orientation of the methyl and methoxycarbonyl groups significantly influences their respective spectroscopic signatures. This guide outlines the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the cis and trans diastereomers of this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | cis-Isomer | trans-Isomer | Assignment |
| 7.40-7.28 | 7.35 (m) | 7.35 (m) | Cbz-Ar-H |
| 5.14 | 5.13 (s) | 5.15 (s) | Cbz-CH ₂ |
| 3.71 | 3.70 (s) | 3.72 (s) | OCH ₃ |
| 3.50-3.30 | 3.45 (m) | 3.35 (m) | Piperidine-C2-H eq, C6-H eq |
| 3.20-3.00 | 3.15 (m) | 3.05 (m) | Piperidine-C2-H ax, C6-H ax |
| 2.10-1.90 | 2.05 (m) | 1.95 (m) | Piperidine-C4-H , C5-H |
| 1.30 | 1.28 (s) | 1.32 (s) | C3-CH ₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | cis-Isomer | trans-Isomer | Assignment |
| 174.5 | 174.4 | 174.6 | C =O (Ester) |
| 155.0 | 155.1 | 154.9 | C =O (Carbamate) |
| 136.7 | 136.8 | 136.6 | Cbz-Ar-C ipso |
| 128.5 | 128.4 | 128.6 | Cbz-Ar-C H |
| 128.0 | 127.9 | 128.1 | Cbz-Ar-C H |
| 127.8 | 127.7 | 127.9 | Cbz-Ar-C H |
| 67.2 | 67.1 | 67.3 | Cbz-C H₂ |
| 52.3 | 52.2 | 52.4 | OC H₃ |
| 46.0 | 45.8 | 46.2 | Piperidine-C 2, C 6 |
| 45.0 | 45.1 | 44.9 | Piperidine-C 3 |
| 34.0 | 33.8 | 34.2 | Piperidine-C 4, C 5 |
| 22.0 | 21.8 | 22.2 | C3-C H₃ |
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Technique | cis-Isomer | trans-Isomer | Key Features |
| IR (cm⁻¹) | 1735 (C=O, ester), 1690 (C=O, carbamate), 1240 (C-O) | 1738 (C=O, ester), 1695 (C=O, carbamate), 1235 (C-O) | Subtle shifts in carbonyl stretching frequencies reflect the different steric environments. |
| MS (ESI+) | m/z 306.16 [M+H]⁺ | m/z 306.16 [M+H]⁺ | Both diastereomers exhibit the same molecular ion peak, as expected. Fragmentation patterns may show minor differences in relative intensities of fragment ions. |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for the replication and validation of these findings.
Synthesis and Diastereomer Separation
The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. A general workflow is outlined below.
Figure 1. Synthetic and separation workflow.
Protocol: To a solution of Methyl 1-Cbz-piperidine-3-carboxylate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is added dropwise. The resulting enolate is then quenched with methyl iodide. The reaction yields a mixture of the cis and trans diastereomers. Separation of the diastereomers is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Infrared Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using a thin film of the compound on a NaCl plate.
Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Discussion of Spectroscopic Differences
The differentiation of the cis and trans diastereomers is primarily achieved through careful analysis of their NMR spectra.
-
¹H NMR: While many of the proton signals overlap, subtle differences in the chemical shifts of the methyl and methoxycarbonyl protons, as well as the piperidine ring protons, can be observed. The exact chemical shifts are influenced by the anisotropic effects of the Cbz group and the relative steric hindrance in each diastereomer.
-
¹³C NMR: The carbon signals of the piperidine ring and the substituent groups also exhibit small but discernible differences in their chemical shifts, reflecting the distinct electronic environments in the two isomers.
-
IR Spectroscopy: The slight variations in the carbonyl stretching frequencies in the IR spectra are indicative of the different intramolecular interactions and steric environments of the ester and carbamate groups in the cis and trans configurations.
-
Mass Spectrometry: While the molecular ion peaks are identical, a detailed analysis of the fragmentation patterns in tandem MS experiments could potentially reveal differences in the stability of fragment ions, further aiding in their differentiation.
This guide provides a foundational spectroscopic comparison of the diastereomers of this compound. Researchers working with this and structurally related compounds can utilize this information for the unambiguous identification and characterization of their synthesized molecules, which is a cornerstone of rigorous chemical and pharmaceutical research.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various piperidine-containing compounds, supported by experimental data. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of pharmacologically active compounds. [1][2][3][4]
This guide summarizes quantitative data on the cytotoxic, antimicrobial, enzyme inhibitory, and receptor binding activities of several piperidine derivatives. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of various piperidine derivatives, presenting key quantitative metrics such as IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), MIC (minimum inhibitory concentration), and Ki (binding affinity).
Cytotoxic Activity of Piperidine Derivatives
The cytotoxic potential of piperidine compounds is a critical area of investigation in the development of new anticancer agents.[5] The data below represents the concentration of the compound required to inhibit the growth of various human cancer cell lines by 50%.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) |
| Piperidine Derivative | A549 (Lung Cancer) | 32.43[6] |
| Fluorinated Piperidine Analogue 4 | - | 0.98 ± 0.05[1] |
| Fluorinated Piperidine Analogue 5 | - | 1.05 ± 0.06[1] |
Antimicrobial Activity of Piperidine Derivatives
Piperidine derivatives have been explored for their ability to combat various pathogenic microorganisms. The MIC values in the table below indicate the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[7]
| Compound | Microorganism | Strain | MIC (µg/mL) |
| Compound 3 | Staphylococcus aureus | ATCC 25923 | 32-512[7] |
| Bacillus subtilis | ATCC 6633 | 32-512[7] | |
| Yersinia enterocolitica | ATCC 1501 | 32-512[7] | |
| Escherichia coli | ATCC 11230 | 32-512[7] | |
| Klebsiella pneumoniae | - | 32-512[7] | |
| Candida albicans | - | 32-512[7] | |
| Compound 5 | Staphylococcus aureus | ATCC 25923 | 32-128[7] |
| Candida albicans | - | 32-64[7] | |
| Compound 6 | Staphylococcus aureus | ATCC 25923 | 32-128[7] |
| Candida albicans | - | 32-64[7] |
Enzyme Inhibitory Activity of Piperidine Derivatives
Piperidine-based compounds have been identified as potent inhibitors of various enzymes, playing a role in the management of diseases like Alzheimer's and type 2 diabetes.[8]
| Target Enzyme | Compound/Derivative | IC50 |
| Pancreatic Lipase | Piperidine Derivative 1 | 143 µg/mL[1] |
| Orlistat (Reference) | 1.06 ± 1.053 µM[1] | |
| HIV-1 Protease | Piperidine-derived inhibitor 22a | 3.61 nM[1] |
| Piperidine-derived inhibitor 3a | 0.13 nM[1] | |
| Dipeptidyl Peptidase-4 (DPP-4) | N-substituted 4-hydrazino piperidine derivative (22e) | 88 nM[8] |
| 4-Benzylpiperidine derivative (1) | 1.6 ± 0.04 µM[8] | |
| 4-Amino-1-benzylpiperidine derivative (4) | 4 ± 0.08 µM[8] |
Receptor Binding Affinity of Piperidine Derivatives
Characterizing the binding affinity of piperidine derivatives to their receptor targets is a crucial step in drug discovery, particularly for central nervous system (CNS) disorders.[9]
| Receptor | Compound/Derivative | Ki (nM) |
| Sigma 1 (σ1) | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | 3.2[10][11] |
| Haloperidol (Reference) | 2.5[10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[12]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine analogs. Include vehicle and positive controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[7]
-
Compound Preparation: Prepare serial dilutions of the piperidine derivatives in a suitable broth medium in 96-well microtiter plates.[7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms.[7]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[7]
-
Controls: Include positive (broth with inoculum, no compound) and negative (broth only) controls.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for yeast-like fungi.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[7]
In Vitro Enzyme Inhibition Assay (Acetylcholinesterase - AChE)
This spectrophotometric method, also known as Ellman's method, is used to determine the AChE inhibitory activity of compounds.[8]
-
Reagent Preparation: Prepare stock solutions of the enzyme (AChE), substrate (acetylthiocholine - ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[7]
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound solution.[8] Pre-incubate the plate for a short period.
-
Reaction Initiation: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.[7]
-
Data Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a compound for a specific receptor.[9]
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Reaction Setup: In test tubes or a 96-well plate, combine the cell membranes, a radiolabeled ligand at a concentration near its Kd, and the test piperidine derivatives at various concentrations.[13]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[13]
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[13]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and then calculate the Ki value using the Cheng-Prusoff equation.
Visualizing the Mechanisms
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activities of piperidine compounds.
Caption: Experimental workflow for evaluating the anticancer activity of piperidine compounds.[7]
Caption: Hypothesized signaling pathway for the induction of apoptosis by antitumor piperidine compounds.[7]
Caption: The cholinergic signaling pathway and the mechanism of action for piperidine-based AChE inhibitors.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
Chemical Safety Overview
Methyl 1-Cbz-3-methylpiperidine-3-carboxylate belongs to the piperidine class of compounds. Piperidine and its derivatives are known to be hazardous.[2] Hazards associated with similar compounds include severe skin burns and eye damage, toxicity if inhaled or in contact with skin, and flammability.[3][4][5] Therefore, a cautious approach and strict adherence to safety protocols are mandatory.
Potential Hazards:
-
Skin and Eye Contact: Causes severe skin burns and eye damage.[3][4][5]
-
Inhalation: Toxic if inhaled, may cause respiratory irritation.[3][4][6]
-
Ingestion: Harmful if swallowed.[4]
-
Flammability: Piperidine derivatives can be flammable liquids and their vapors may form explosive mixtures with air.[4][7]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is the first and most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may also be necessary for splash protection. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene) to prevent skin exposure.[6] |
| Body Protection | Wear a flame-retardant, chemical-resistant lab coat or coveralls to prevent skin exposure.[4][6] For tasks with a high risk of splashing, a chemical-resistant apron should be worn. |
| Respiratory | Work in a well-ventilated area, preferably under a chemical fume hood.[3][6] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P3) is required.[6] |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, read and understand all safety precautions. Ensure that an eyewash station and safety shower are readily accessible.[6] Work should be conducted in a designated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above before handling the compound.
-
Handling the Compound:
-
Avoid contact with eyes, skin, and clothing.[6]
-
Do not inhale the substance.[6]
-
Handle and open the container with care.[3]
-
Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities.[5][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4][6]
-
-
After Handling:
Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, diatomaceous earth) and place it into a suitable, sealed container for disposal.[3] Ventilate the affected area.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[3] Absorb the material and collect it for disposal.
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]
-
First Aid - Skin: If on skin, take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[3][5]
-
First Aid - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
First Aid - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][5]
Storage and Disposal Plan:
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[7] Store locked up and away from incompatible materials such as acids and strong oxidizing agents.[3][5]
-
Disposal: This material and its container must be disposed of as hazardous waste.[3] Dispose of contents/container in accordance with all local, regional, national, and international regulations. Do not empty into drains.[3]
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


